Insulin Human
Beschreibung
Eigenschaften
Key on ui mechanism of action |
The primary activity of insulin is the regulation of glucose metabolism. Insulin promotes glucose and amino acid uptake into muscle and adipose tissues, and other tissues except brain and liver. It also has an anabolic role in stimulating glycogen, fatty acid, and protein synthesis. Insulin inhibits gluconeogenesis in the liver. Insulin binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor is able to autophosphorylate and phosphorylate numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. These activated proteins, in turn, lead to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC) which play a critical role in metabolism and catabolism. |
|---|---|
CAS-Nummer |
11061-68-0 |
Molekularformel |
C257H383N65O77S6 |
Molekulargewicht |
5808 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1 |
InChI-Schlüssel |
PBGKTOXHQIOBKM-FHFVDXKLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
Kanonische SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Cloning and Expression of the Human Insulin Gene
For decades, the production of recombinant human insulin has been a cornerstone of biotechnology, providing a life-saving therapeutic for millions of individuals with diabetes. This guide offers an in-depth overview of the core methodologies involved in the cloning of the human insulin gene and its subsequent expression, tailored for researchers, scientists, and professionals in drug development.
The Human Insulin Gene and its Product
The human insulin gene, located on chromosome 11, is comprised of three exons and two introns.[1][2] Its transcription and subsequent processing in pancreatic beta cells yield a messenger RNA (mRNA) that is translated into preproinsulin. This precursor molecule undergoes a series of post-translational modifications to become the mature, active insulin hormone.
The process begins with the cleavage of a signal peptide from preproinsulin in the endoplasmic reticulum, resulting in proinsulin.[3] Proinsulin is a single polypeptide chain that contains the future A and B chains of insulin, connected by a C-peptide.[3] Within the Golgi apparatus and maturing secretory granules, proinsulin is cleaved by prohormone convertases (primarily PC1/3 and PC2) and carboxypeptidase E to remove the C-peptide, leaving the A and B chains.[3][4][5] These two chains are connected by two intermolecular disulfide bonds, with an additional intramolecular disulfide bond within the A-chain, forming the final 51-amino acid active insulin molecule.[3]
Recombinant Production Strategy: From Gene to Protein
The commercial production of recombinant human insulin predominantly utilizes Escherichia coli as the expression host due to its rapid growth, well-understood genetics, and cost-effective cultivation.[6][7] While early methods involved the separate synthesis and joining of the A and B chains, the contemporary and more efficient approach involves the expression of a proinsulin precursor.[6][8] This proinsulin is typically expressed as a fusion protein within intracellular inclusion bodies.[6]
The general workflow for recombinant human insulin production is as follows:
-
Gene Cloning : The gene encoding human proinsulin is inserted into an expression plasmid.
-
Transformation : The recombinant plasmid is introduced into a suitable E. coli host strain.
-
Fermentation and Expression : The transformed E. coli are cultured in large-scale fermenters, and the expression of the proinsulin fusion protein is induced.
-
Purification and Processing : The cells are harvested, and the proinsulin is purified from inclusion bodies, refolded, and enzymatically converted to active human insulin.
References
- 1. Frontiers | Evolution of the Insulin Gene: Changes in Gene Number, Sequence, and Processing [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reactome | Processing of Proinsulin to Insulin [reactome.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. Making, Cloning, and the Expression of Human Insulin Genes in Bacteria: The Path to Humulin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Recombinant Human Insulin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the landmark discovery and historical development of recombinant human insulin, a cornerstone of modern biotechnology and diabetes management. We will explore the seminal experiments, from gene synthesis to large-scale production, providing detailed protocols and quantitative data to inform and guide researchers in the field.
Introduction: The Dawn of a New Era in Diabetes Treatment
Prior to the late 1970s, the primary source of insulin for treating diabetes was animal pancreases, primarily from pigs and cows. While life-saving, animal-derived insulin could elicit immune reactions in some patients and faced a looming threat of supply shortages. The advent of recombinant DNA technology in the mid-1970s presented a revolutionary solution: the production of human insulin in microorganisms, ensuring a theoretically unlimited and non-allergenic supply.
The journey from concept to a commercially available product was a testament to scientific ingenuity and collaboration. Key milestones include the first successful expression of a synthetic human gene in bacteria and the subsequent partnership between the biotechnology startup Genentech and the pharmaceutical giant Eli Lilly and Company. This collaboration culminated in the 1982 FDA approval of Humulin®, the first recombinant human therapeutic.[1][2]
Core Methodologies in Recombinant Human Insulin Production
Two primary strategies have been historically employed for the production of recombinant human insulin in Escherichia coli: the separate synthesis of the A and B polypeptide chains and the proinsulin processing method.
The Two-Chain Method: The Initial Breakthrough
The first successful production of recombinant human insulin, achieved by Genentech, involved the separate synthesis of the insulin A and B chains in different E. coli cultures.[3][4][5] This pioneering approach, while effective, was complex and involved several critical steps.
References
- 1. Recombinant Human Insulins – Clinical Efficacy and Safety in Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eli Lilly Releases the First Commercial Genetically Engineered Medication | Research Starters | EBSCO Research [ebsco.com]
- 3. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Core Components of the Human Insulin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core components and intricate mechanisms of the human insulin signaling pathway. Insulin, a key anabolic hormone, orchestrates a complex network of intracellular signaling events crucial for maintaining glucose homeostasis, promoting cell growth, and regulating metabolism. Dysregulation of this pathway is a hallmark of prevalent metabolic diseases, including type 2 diabetes and obesity, making its components critical targets for therapeutic intervention.
Pathway Overview: Two Major Branches
The binding of insulin to its cell surface receptor initiates a cascade of phosphorylation events, primarily diverging into two major signaling branches: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway .[1][2] While the PI3K/AKT pathway is predominantly responsible for the metabolic actions of insulin, such as glucose uptake and glycogen synthesis, the Ras/MAPK pathway is more closely associated with mitogenic effects, including cell growth and gene expression.[1][2][3]
Core Components of the Insulin Signaling Pathway
A multitude of proteins act in a coordinated fashion to transduce the insulin signal. The key players are outlined below.
Insulin Receptor (IR)
The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits, linked by disulfide bonds.[2][4] The α-subunits are responsible for insulin binding, which induces a conformational change in the β-subunits, activating their intrinsic tyrosine kinase activity.[4] This activation leads to autophosphorylation of several tyrosine residues on the β-subunits, creating docking sites for downstream signaling molecules.[1][5]
Insulin Receptor Substrate (IRS) Proteins
Upon insulin receptor activation, a family of cytoplasmic adaptor proteins known as insulin receptor substrates (IRS-1, -2, -3, and -4) are recruited to the activated receptor.[6] IRS-1 and IRS-2 are the most widely expressed and play a pivotal role in mediating insulin's metabolic effects.[7][8] The activated insulin receptor phosphorylates multiple tyrosine residues on IRS proteins, creating binding sites for various signaling molecules containing Src homology 2 (SH2) domains.[5][9][10]
Phosphatidylinositol 3-Kinase (PI3K)
PI3K is a key enzyme in the metabolic branch of the insulin signaling pathway.[11] It is a heterodimer consisting of a regulatory subunit (p85) and a catalytic subunit (p110).[5][11] The SH2 domain of the p85 regulatory subunit binds to phosphorylated tyrosine residues on IRS proteins, which in turn activates the p110 catalytic subunit.[8][12] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][13]
AKT (Protein Kinase B)
The accumulation of PIP3 at the plasma membrane recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and AKT (also known as Protein Kinase B).[4][13] AKT is a serine/threonine kinase that, once activated by PDK1 and other kinases, phosphorylates a wide range of downstream targets, mediating many of insulin's metabolic effects.[13][14]
Glucose Transporter Type 4 (GLUT4)
GLUT4 is an insulin-sensitive glucose transporter found primarily in adipose tissue and skeletal muscle.[15] In the absence of insulin, GLUT4 is sequestered in intracellular vesicles.[15][16][17] Insulin signaling, primarily through the PI3K/AKT pathway, promotes the translocation of these GLUT4-containing vesicles to the plasma membrane.[14][16] This fusion of vesicles with the cell surface inserts GLUT4 into the membrane, facilitating the uptake of glucose from the bloodstream into the cell.[16][17]
Components of the Ras/MAPK Pathway
The Ras/MAPK pathway is another critical branch of insulin signaling. This pathway is initiated by the recruitment of the adaptor protein Grb2 to phosphorylated IRS proteins or Shc.[2][4] Grb2, in a complex with the guanine nucleotide exchange factor Sos, activates the small G protein Ras.[2] Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ultimately the mitogen-activated protein kinases (MAPKs), also known as extracellular signal-regulated kinases (ERKs).[1][4] This pathway is primarily involved in regulating gene expression and cell proliferation.[1][2]
Key Signaling Events and Logic
The following diagrams illustrate the core signaling cascades of the insulin pathway.
Caption: Overview of the two major branches of the insulin signaling pathway.
Caption: The PI3K/AKT pathway leading to metabolic effects.
Quantitative Data Summary
While precise quantitative data can vary depending on the cell type, experimental conditions, and measurement techniques, the following table summarizes representative values found in the literature to provide a quantitative perspective on the insulin signaling pathway.
| Parameter | Typical Range/Value | Key References |
| Insulin Concentration for Half-Maximal Effect (EC50) | ||
| Glucose Uptake | 0.1 - 1.0 nM | [18] |
| AKT Phosphorylation | 0.5 - 5.0 nM | [18] |
| ERK Phosphorylation | 1.0 - 10 nM | [18] |
| Temporal Dynamics of Phosphorylation (Time to Peak) | ||
| Insulin Receptor Autophosphorylation | < 1 minute | [19] |
| IRS-1 Tyrosine Phosphorylation | 1 - 5 minutes | [19] |
| AKT Serine/Threonine Phosphorylation | 5 - 15 minutes | [19] |
| ERK Threonine/Tyrosine Phosphorylation | 5 - 10 minutes | [19] |
| Protein Abundance (Molecules per cell) | ||
| Insulin Receptor | 20,000 - 300,000 | |
| GLUT4 | 100,000 - 1,000,000 |
Note: This table provides approximate values and should be considered as a general guide. For specific experimental contexts, consulting the primary literature is essential.
Experimental Protocols
The study of the insulin signaling pathway relies on a variety of well-established experimental techniques. Below are outlines of key protocols.
Western Blotting for Protein Phosphorylation
Objective: To detect the phosphorylation state of key signaling proteins (e.g., IR, IRS-1, AKT, ERK) in response to insulin stimulation.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) to confluence. Serum-starve the cells overnight to reduce basal signaling. Stimulate cells with a known concentration of insulin (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein to normalize for protein loading.
Immunoprecipitation (IP) for Protein-Protein Interactions
Objective: To investigate the interaction between two proteins (e.g., the association of the p85 subunit of PI3K with IRS-1) following insulin stimulation.
Methodology:
-
Cell Culture, Treatment, and Lysis: Follow the same initial steps as for Western blotting.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (the "bait" protein, e.g., anti-IRS-1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey" protein, e.g., anti-p85).
Glucose Uptake Assay
Objective: To measure the rate of glucose transport into cells in response to insulin.
Methodology:
-
Cell Culture and Differentiation: For cell types like 3T3-L1 preadipocytes, differentiate them into mature adipocytes.
-
Serum Starvation and Insulin Stimulation: Serum-starve the cells and then stimulate with insulin for a defined period.
-
Glucose Uptake Measurement: Incubate the cells with a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose. This analog is taken up by glucose transporters but is not fully metabolized, causing it to be trapped inside the cell.
-
Washing and Lysis: Wash the cells with ice-cold PBS to remove extracellular radiolabeled glucose. Lyse the cells.
-
Scintillation Counting: Measure the amount of intracellular radioactivity using a scintillation counter.
-
Data Normalization: Normalize the radioactivity counts to the total protein content of the cell lysate.
This guide provides a foundational understanding of the core components and mechanisms of the human insulin signaling pathway. Further research into the intricate regulatory networks, including negative feedback loops and the role of protein phosphatases, will continue to unveil the complexity of this vital signaling cascade and offer new avenues for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 3. Insulin resistance differentially affects the PI 3-kinase– and MAP kinase–mediated signaling in human muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. JCI - Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance [jci.org]
- 6. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]
- 7. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ovid.com [ovid.com]
- 10. Role of binding proteins to IRS-1 in insulin signalling - ProQuest [proquest.com]
- 11. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 12. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GLUT4 Transporter Mechanism → Area → Sustainability [esg.sustainability-directory.com]
- 17. GLUT4 - Wikipedia [en.wikipedia.org]
- 18. biorxiv.org [biorxiv.org]
- 19. pnas.org [pnas.org]
In-Depth Technical Guide: The In Vitro Mechanism of Action of Human Insulin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the in vitro mechanism of action of human insulin. It delineates the molecular interactions and signaling cascades initiated by insulin binding to its receptor, focusing on key events such as receptor autophosphorylation and the activation of downstream pathways. This guide also presents quantitative data in a structured format and outlines standard experimental protocols for studying insulin action in a laboratory setting. Visual representations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding.
Introduction
Human insulin is a peptide hormone that plays a critical role in regulating glucose homeostasis. Its in vitro effects are mediated through its interaction with the insulin receptor (IR), a transmembrane protein belonging to the receptor tyrosine kinase family. Understanding the precise mechanism of insulin action at the cellular and molecular level is fundamental for research in metabolic diseases and the development of novel therapeutics. This guide focuses on the core in vitro mechanisms, providing a technical overview for the scientific community.
The Insulin Receptor and Ligand Binding
The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits linked by disulfide bonds. The α-subunits are responsible for insulin binding, while the β-subunits possess intrinsic tyrosine kinase activity.
The binding of insulin to the α-subunits of the IR induces a conformational change in the receptor, bringing the β-subunits closer together. This proximity facilitates the autophosphorylation of specific tyrosine residues on the intracellular domains of the β-subunits, an event that is the critical first step in the insulin signaling cascade.
2.1. Quantitative Binding Affinity
The affinity of human insulin for its receptor is a key determinant of its biological activity. This is typically quantified by the dissociation constant (Kd).
| Ligand | Receptor | Cell Type/System | Kd (nM) | Reference |
| Human Insulin | Human Insulin Receptor | CHO-T cells | 0.1 - 1.0 | |
| Human Insulin | Human Insulin Receptor | IM-9 Lymphocytes | 0.2 - 0.8 | |
| Insulin Lispro | Human Insulin Receptor | Recombinant | 0.1 - 0.5 | |
| Insulin Aspart | Human Insulin Receptor | Recombinant | 0.1 - 0.6 | |
| Insulin Glargine | Human Insulin Receptor | Recombinant | 0.3 - 1.2 |
The Insulin Signaling Cascade
Upon activation, the insulin receptor phosphorylates a variety of intracellular substrate proteins, initiating a complex and branched signaling network. The two major pathways activated by insulin are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
3.1. The PI3K/Akt Pathway
This pathway is central to most of the metabolic actions of insulin.
-
IRS Protein Phosphorylation: The activated IR phosphorylates members of the insulin receptor substrate (IRS) family of proteins (primarily IRS-1 and IRS-2) on multiple tyrosine residues.
-
PI3K Activation: The phosphorylated tyrosine residues on IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint of p85 on the p110 catalytic subunit of PI3K, activating its lipid kinase activity.
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3' position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, including phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B).
-
Downstream Metabolic Effects: Activated Akt phosphorylates a number of downstream targets to mediate insulin's metabolic effects, including:
-
GLUT4 Translocation: Akt phosphorylates AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake into the cell.
-
Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the dephosphorylation and activation of glycogen synthase, thereby promoting glycogen synthesis.
-
Protein Synthesis: Akt activates the mechanistic target of rapamycin complex 1 (mTORC1), which promotes protein synthesis.
-
3.2. The MAPK/ERK Pathway
This pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation.
-
Shc and Grb2 Recruitment: The activated IR can also phosphorylate Shc, an adaptor protein. Phosphorylated Shc binds to another adaptor protein, Grb2.
-
SOS and Ras Activation: Grb2 is constitutively associated with Son of Sevenless (SOS), a guanine nucleotide exchange factor. This complex is recruited to the plasma membrane where SOS activates the small G protein Ras by promoting the exchange of GDP for GTP.
-
MAPK Cascade: Activated Ras initiates a phosphorylation cascade, sequentially activating Raf (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and finally ERK1/2 (a MAP kinase).
-
Gene Expression: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell growth and differentiation.
3.3. Visualization of Insulin Signaling Pathways
An In-depth Technical Guide on the Role of Human Insulin in Cellular Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Insulin in Metabolism
Insulin, a peptide hormone produced by the beta cells of the pancreatic islets, is the principal anabolic hormone essential for regulating the metabolism of carbohydrates, fats, and proteins.[1] Its primary function is to promote the absorption of glucose from the bloodstream into the liver, fat, and skeletal muscle cells.[1] Within these tissues, insulin orchestrates the conversion of glucose into glycogen (glycogenesis) or triglycerides (lipogenesis) for storage.[1] Dysregulation of insulin signaling is a hallmark of metabolic diseases, most notably type 2 diabetes, making it a critical area of study for researchers and drug development professionals.
This guide provides a technical overview of insulin's mechanism of action, details the core signaling pathways, presents quantitative data on its metabolic effects, and offers standardized experimental protocols for studying its function in a laboratory setting.
Core Insulin Signaling Pathways
Upon binding to its receptor, a receptor tyrosine kinase (RTK), insulin initiates a cascade of intracellular signaling events.[2][3] The activated receptor autophosphorylates its beta subunits, creating docking sites for Insulin Receptor Substrate (IRS) proteins.[2][4] Phosphorylated IRS proteins serve as a scaffold for the assembly of two major signaling branches that mediate the majority of insulin's metabolic and mitogenic effects.[5]
-
PI3K/Akt Pathway (Metabolic Actions)
-
Ras/MAPK Pathway (Mitogenic Actions)
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is paramount for most of insulin's metabolic effects, including glucose transport and glycogen synthesis.[5][6]
Key steps in the pathway:
-
PI3K Activation: The p85 regulatory subunit of PI3K binds to phosphorylated IRS proteins, which activates the p110 catalytic subunit.[5][7]
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5]
-
Akt Activation: PIP3 recruits and co-localizes PDK1 and Akt (also known as Protein Kinase B) at the membrane. PDK1 and mTORC2 then phosphorylate Akt at Thr308 and Ser473, respectively, leading to its full activation.[4][8]
-
Downstream Effects: Activated Akt phosphorylates a host of downstream targets to mediate insulin's metabolic effects.[8]
-
GLUT4 Translocation: Akt phosphorylates and inactivates AS160 (Akt Substrate of 160 kDa), a Rab GTPase-activating protein.[7] This inhibition allows vesicles containing the glucose transporter GLUT4 to translocate to and fuse with the plasma membrane, facilitating glucose uptake into muscle and fat cells.[1][9]
-
Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3).[7][10] This relieves the inhibition on Glycogen Synthase (GS), promoting the conversion of glucose into glycogen.[10][11]
-
Protein Synthesis: Akt can activate the mTORC1 pathway, which promotes protein synthesis by phosphorylating targets like S6K1 and 4E-BP1.[4][8]
-
The Ras/MAPK Signaling Pathway
While the PI3K/Akt pathway governs metabolic actions, the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is primarily responsible for insulin's effects on gene expression, cell growth, and differentiation.[5]
Key steps in the pathway:
-
Grb2/SOS Recruitment: Phosphorylated IRS (or Shc) recruits the adaptor protein Grb2, which in turn binds to the guanine nucleotide exchange factor Son of Sevenless (SOS).[5][12]
-
Ras Activation: SOS promotes the exchange of GDP for GTP on the small G-protein Ras, converting it to its active state.[2][5]
-
Kinase Cascade: Active Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and finally the Extracellular signal-Regulated Kinase (ERK).[3][12]
-
Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates transcription factors, altering gene expression related to cell growth and proliferation.[2]
It is important to note that stimulation of the MAPK pathway is generally not required for the acute metabolic effects of insulin, such as glucose uptake and glycogen synthesis.[13]
Quantitative Effects of Insulin on Cellular Metabolism
The metabolic response to insulin varies by cell type, insulin concentration, and duration of stimulation. The following table summarizes typical quantitative outcomes observed in key metabolic tissues.
| Parameter | Cell/Tissue Type | Insulin Concentration | Duration | Typical Result (Fold Change vs. Basal) | Reference(s) |
| Glucose Uptake | 3T3-L1 Adipocytes | 10-100 nM | 10-30 min | 10 to 20-fold increase | [14] |
| Human Skeletal Muscle | Physiological | Clamp | ~10-fold increase | [15] | |
| L6 Myotubes | 100 nM | 20-60 min | 1.5 to 3-fold increase | [13][16] | |
| Akt Phosphorylation (Ser473/Thr308) | C2C12 Myotubes | 100 nM | 30 min | 3 to 5-fold increase | [17] |
| Isolated Adipocytes | 100 nM | 10 min | >10-fold increase | [18] | |
| HT-29 Cells | 500 ng/mL | 10-15 min | ~4-fold (S473), ~8-fold (T308) | [19] | |
| Glycogen Synthase Activity | Human Muscle Cells | 100 nM | 30-60 min | 2 to 3-fold increase | [10] |
| GLUT4 Translocation | L6-GLUT4myc cells | 100 nM | 20 min | ~1.6-fold increase (cell surface) | [16][20] |
Key Experimental Protocols
Studying insulin's metabolic effects requires robust and reproducible experimental protocols. Below are detailed methodologies for three fundamental assays.
Protocol: Insulin-Stimulated Glucose Uptake Assay (using 2-Deoxyglucose)
This assay measures the rate of glucose transport into cells using a radiolabeled or fluorescent glucose analog (e.g., [³H]2-deoxy-D-glucose or 2-NBDG) that is transported and phosphorylated but not further metabolized, trapping it inside the cell.[21]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6, C2C12)
-
Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA
-
Human Insulin (1 µM stock)
-
[³H]2-deoxy-D-glucose (2-DG)
-
Unlabeled ("cold") 2-DG
-
Phloretin (glucose transport inhibitor)
-
0.1% SDS Lysis Buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Differentiate cells in multi-well plates (e.g., 12-well or 24-well) to maturity.[14]
-
Serum Starvation: Wash cells once with KRH buffer. Incubate cells in KRH buffer with 0.5% BSA for 2-3 hours at 37°C to reduce basal signaling.[14][22]
-
Insulin Stimulation: Aspirate starvation buffer. Add fresh KRH buffer. Treat designated wells with insulin (final concentration 10-100 nM) for 15-30 minutes at 37°C. "Basal" wells receive buffer only.[22][23]
-
Glucose Uptake: Add [³H]2-deoxy-D-glucose (final concentration ~0.1 µCi/mL) to all wells. Incubate for exactly 5-10 minutes. Timing is critical.
-
Termination: To stop uptake, aspirate the glucose solution and immediately wash the cells three times with ice-cold PBS.[14] For non-specific uptake control, add phloretin with the 2-DG in a separate set of wells.
-
Cell Lysis: Lyse the cells in 0.5 mL of 0.1% SDS per well. Rock for 30 minutes at room temperature to ensure complete lysis.[14]
-
Quantification: Transfer a portion of the lysate (e.g., 300 µL) to a scintillation vial containing 4 mL of scintillation fluid. Measure radioactivity (counts per minute, CPM) using a scintillation counter.[22]
-
Normalization: Use a small aliquot of the remaining lysate to determine the total protein concentration (e.g., using a BCA assay). Normalize the CPM values to the protein content (CPM/mg protein). Specific uptake is calculated by subtracting non-specific uptake values.
Protocol: Western Blotting for Akt Phosphorylation
This protocol quantifies the activation state of key signaling proteins by detecting their phosphorylation status using phospho-specific antibodies.
Materials:
-
Cell culture reagents and plates
-
Human Insulin
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[23]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt.[23]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system.[23]
Procedure:
-
Cell Treatment: Culture, serum-starve, and stimulate cells with insulin as described in the glucose uptake assay (Section 4.1, steps 1-3).
-
Protein Extraction: After stimulation, immediately place the plate on ice. Aspirate the media and wash cells twice with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[24]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane with primary anti-phospho-Akt antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[23]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[23]
-
Wash again as in the previous step.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[24]
-
Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed for total Akt antibody to ensure equal protein loading.[23]
Protocol: GLUT4 Translocation Assay
This assay visualizes or quantifies the movement of GLUT4 from intracellular vesicles to the plasma membrane. This can be achieved via immunofluorescence microscopy or flow cytometry on cells expressing an epitope-tagged GLUT4 (e.g., GLUT4-myc or GLUT4-EGFP).[16][25]
Materials:
-
Cells stably expressing tagged GLUT4 (e.g., L6-GLUT4myc)
-
Cell culture reagents and plates/coverslips
-
Human Insulin
-
Fixing Solution (e.g., 4% paraformaldehyde)
-
Primary antibody against the external tag (if not fluorescently tagged)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure (Microscopy-based):
-
Cell Culture: Plate L6-GLUT4myc cells on glass coverslips and grow to ~70% confluence.
-
Starvation and Stimulation: Serum-starve cells for 3 hours, then stimulate with or without 100 nM insulin for 20-30 minutes at 37°C.[16]
-
Fixation: Immediately after stimulation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Do NOT permeabilize the cells, as this would allow the antibody to access intracellular GLUT4.
-
Immunostaining:
-
Wash cells with PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against the exofacial tag (e.g., anti-myc) for 1 hour.
-
Wash cells and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
-
Imaging: Wash cells, mount the coverslips onto slides using mounting medium with DAPI (to stain nuclei), and image using a confocal or fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity at the plasma membrane relative to the total cell area to determine the extent of translocation.
Experimental Workflow Visualization
The logical flow for a typical study investigating the effect of a compound on insulin-stimulated glucose uptake is outlined below.
Conclusion
Human insulin is a cornerstone of metabolic regulation, and its study is fundamental to understanding and combating metabolic diseases. The signaling pathways, particularly the PI3K/Akt cascade, provide numerous targets for therapeutic intervention. By employing the standardized quantitative assays and protocols detailed in this guide, researchers can accurately probe the intricate mechanisms of insulin action, screen for novel insulin-sensitizing compounds, and ultimately contribute to the development of new treatments for conditions like type 2 diabetes.
References
- 1. Insulin - Wikipedia [en.wikipedia.org]
- 2. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. youtube.com [youtube.com]
- 8. The PI3K/AKT pathway in obesity and type 2 diabetes [ijbs.com]
- 9. Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes [mdpi.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Biochemistry, Insulin Metabolic Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MAPK signalling in cellular metabolism: stress or wellness? | EMBO Reports [link.springer.com]
- 13. Mitogen-activated protein kinase kinase inhibition does not block the stimulation of glucose utilization by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 15. Insulin-stimulated glucose uptake in skeletal muscle, adipose tissue and liver: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]
The Blueprint of Life-Saving Medicine: A Technical Guide to Recombinant Human Insulin Production in E. coli
For Researchers, Scientists, and Drug Development Professionals
The advent of recombinant DNA technology revolutionized the treatment of diabetes mellitus, enabling the large-scale production of human insulin in microbial hosts. Escherichia coli remains a principal workhorse for this endeavor, offering rapid growth, well-characterized genetics, and high-yield potential.[1][2] This technical guide provides an in-depth exploration of the core methodologies and critical considerations for the biosynthesis of human insulin in E. coli, from gene to purified active pharmaceutical ingredient.
The Genetic Foundation: Engineering the Insulin Precursor
The journey begins with the design and construction of an expression vector carrying the genetic blueprint for human proinsulin. Due to the inability of E. coli to perform post-translational modifications like the cleavage of the C-peptide, the precursor molecule, proinsulin, is the target for expression.[1][3] The gene encoding proinsulin is typically synthesized with codons optimized for E. coli expression to enhance translational efficiency.[4]
Key Strategies:
-
Fusion Proteins: The proinsulin gene is often fused to a partner protein. This can enhance expression levels, and in some cases, simplify initial purification steps.[5] A common approach involves linking the proinsulin gene to a sequence that directs the expressed protein into insoluble inclusion bodies.[2]
-
Expression Vectors: Plasmids such as pET vectors are frequently employed, offering strong, inducible promoters like the T7 promoter, which allows for tight regulation of gene expression.[6] Induction is typically achieved by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).[7]
Experimental Protocol: Construction of a Proinsulin Expression Vector
-
Gene Synthesis: The human proinsulin gene is chemically synthesized with codon optimization for E. coli. Restriction sites are incorporated at the 5' and 3' ends for cloning.
-
Vector Preparation: An expression vector (e.g., pET-21b(+)) is digested with the corresponding restriction enzymes.
-
Ligation: The synthesized proinsulin gene is ligated into the digested vector using T4 DNA ligase.
-
Transformation: The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α for plasmid propagation).
-
Selection and Verification: Transformed colonies are selected on antibiotic-containing media. Plasmids are isolated from resistant colonies and verified by restriction digestion and DNA sequencing.
-
Expression Host Transformation: The verified plasmid is then transformed into an expression host strain, such as E. coli BL21(DE3).[4]
High-Yield Production: Fermentation and Expression
The goal of this stage is to cultivate the recombinant E. coli to high cell densities and then induce the expression of the proinsulin gene. Fed-batch fermentation is a widely used strategy to achieve high biomass and, consequently, high product yields.[8]
Key Fermentation Parameters:
-
Media Composition: A defined medium with controlled feeding of a carbon source (e.g., glucose or glycerol) is used to prevent the accumulation of inhibitory byproducts like acetate.[8]
-
Induction Strategy: The timing and concentration of the inducer (e.g., IPTG) are critical for maximizing the yield of the target protein.[6][7]
-
Process Control: Key parameters such as pH, temperature, and dissolved oxygen are tightly controlled throughout the fermentation process.
Experimental Protocol: High-Cell-Density Fed-Batch Fermentation
-
Inoculum Preparation: A seed culture of the recombinant E. coli strain is grown overnight in a rich medium (e.g., LB broth) with the appropriate antibiotic.
-
Batch Phase: The fermenter, containing a defined batch medium, is inoculated with the seed culture. The culture is grown until the initial carbon source is depleted.
-
Fed-Batch Phase: A concentrated feed medium is supplied to the fermenter at a controlled rate to maintain a desired specific growth rate.
-
Induction: When the culture reaches a high cell density (typically an OD600 of 50-100), expression of the proinsulin gene is induced by adding IPTG.
-
Harvest: After a post-induction period of several hours, the cells are harvested by centrifugation.
Quantitative Data: Fermentation and Expression Yields
| Parameter | Value | Reference |
| Final Dry Cell Mass | 18 g/L | [9] |
| Proinsulin as % of Total Protein | 20% - 38.52% | [9][10] |
| Proinsulin Yield (Fusion Protein) | 4.5 g/L (B-chain fusion) | [11] |
| Mini-proinsulin Concentration | Up to 7 g/L | [6] |
| Soluble Human Insulin Yield | ~520.92 mg/L | [12] |
| Final Insulin Yield | 50 mg/L of fermentation medium | [13] |
From Insoluble Aggregates to Active Precursor: Inclusion Body Processing and Refolding
A common consequence of high-level expression of foreign proteins in E. coli is their aggregation into insoluble inclusion bodies (IBs).[1][2] While this simplifies initial isolation, it necessitates subsequent solubilization and refolding steps to obtain the correctly folded, biologically active proinsulin.
Experimental Protocol: Proinsulin Refolding from Inclusion Bodies
-
Cell Lysis and IB Washing: Harvested cells are resuspended and lysed using methods like high-pressure homogenization. The insoluble inclusion bodies are then collected by centrifugation and washed repeatedly to remove cell debris and other contaminants.[14]
-
Solubilization: The washed inclusion bodies are solubilized in a strong denaturing agent, such as 8M urea or 6M guanidine hydrochloride, often in the presence of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to break incorrect disulfide bonds.[14]
-
Refolding: The solubilized and reduced proinsulin is refolded into its native conformation. This is a critical and often challenging step. Common methods include:
-
Purification of Proinsulin: The refolded proinsulin is then purified using chromatographic techniques such as ion-exchange chromatography.[16]
Quantitative Data: Proinsulin Recovery and Purity
| Step | Parameter | Value | Reference |
| IMAC Purification | Mass Recovery | 77.8% | [14][15] |
| IMAC Purification | Purity | 97.6% | [14][15] |
| HPSEC Refolding | Mass Recovery | 56.8% | [14][15] |
| HPSEC Refolding | Purity | 93.7% | [14][15] |
| Cation Exchange (Proinsulin) | Recovery | 96% | [16] |
| Cation Exchange (Proinsulin) | Purity | 81% | [16] |
The Final Conversion: Enzymatic Cleavage to Human Insulin
Once correctly folded and purified proinsulin is obtained, the C-peptide is enzymatically removed to yield active human insulin. This process mimics the natural maturation of insulin in the human body.[3]
Experimental Protocol: Enzymatic Conversion
-
Reaction Setup: Purified proinsulin is dissolved in a reaction buffer at a specific pH and temperature.
-
Trypsin Digestion: Trypsin is added to cleave the proinsulin at the junctions between the B-chain and C-peptide, and the C-peptide and A-chain.[3][13]
-
Carboxypeptidase B Treatment: Carboxypeptidase B is then used to remove the basic amino acid residues (arginine and lysine) left at the C-terminus of the B-chain after tryptic cleavage.[3][13]
-
Reaction Termination: The enzymatic reaction is stopped, often by pH adjustment or the addition of a protease inhibitor.
Achieving Purity: Final Chromatographic Polishing
The final stage of the process involves a series of high-resolution chromatographic steps to purify the human insulin to the stringent standards required for a pharmaceutical product. This typically involves removing any remaining impurities, such as unconverted proinsulin, incorrectly processed forms, and enzyme contaminants.
Key Chromatographic Techniques:
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[17][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for high-resolution separation of proteins and peptides based on their hydrophobicity. This is often the final polishing step.[2][19]
Experimental Protocol: Insulin Purification by RP-HPLC
-
Column: A C8 or C18 reversed-phase column is commonly used.[17]
-
Mobile Phases: A typical mobile phase system consists of an aqueous buffer (A) and an organic solvent like acetonitrile (B), both containing an ion-pairing agent.
-
Gradient Elution: The insulin is eluted from the column using a shallow gradient of increasing organic solvent concentration.
-
Fraction Collection: Fractions containing the purified insulin peak are collected.
-
Final Formulation: The purified insulin is often crystallized in the presence of zinc to enhance stability.[20]
Quantitative Data: Final Product Purity
| Method | Purity Achieved | Reference |
| RP-HPLC | > 98% | [9][10][16] |
Challenges and Future Directions
While the production of recombinant human insulin in E. coli is a mature and robust process, several challenges remain. The formation of inclusion bodies necessitates complex and often costly downstream processing.[1] Mispairing of disulfide bonds can lead to inactive protein, reducing the overall yield.[1]
Future research is focused on optimizing each step of this intricate process. This includes developing expression systems that favor the production of soluble proinsulin, improving refolding yields, and designing more efficient and economical purification strategies. The ultimate goal is to enhance the accessibility and affordability of this life-saving medicine for diabetic patients worldwide.[2]
References
- 1. journals.iium.edu.my [journals.iium.edu.my]
- 2. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmmj.org [bmmj.org]
- 5. Scholars@Duke publication: [Synthesis of human proinsulin in Escherichia coli cells]. [scholars.duke.edu]
- 6. Enhanced production of human mini-proinsulin in fed-batch cultures at high cell density of Escherichia coli BL21(DE3)[pET-3aT2M2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing proinsulin production in E. coli BL21 (DE3) using taguchi method and efficient one-step insulin purification by on-column enzymatic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Industrial Scale Production of Recombinant Human Insulin using Escherichia coli BL-21 | Semantic Scholar [semanticscholar.org]
- 11. Temperature-induced production of recombinant human insulin in high-cell density cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel and more efficient biosynthesis approach for human insulin production in Escherichia coli (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of human insulin in an E. coli system with Met-Lys-human proinsulin as the expressed precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Refolding and simultaneous purification of recombinant human proinsulin from inclusion bodies on protein-folding liquid-chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. Chromatography Resins for Insulin Purification - Amerigo Scientific [amerigoscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. [Kromasil®] notes - Kromasil preparative HPLC applications – success stories 1. Purification of insulin [kromasil.com]
- 20. ijpbr.in [ijpbr.in]
A Deep Dive into Human Insulin Receptor Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of human insulin receptor (IR) binding kinetics. Understanding the intricate dynamics of how insulin and its analogs interact with the IR is paramount for the development of novel therapeutics for diabetes and other metabolic disorders. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and downstream signaling events that characterize this critical biological interaction.
Core Concepts in Insulin Receptor Binding
The interaction between insulin and its receptor is a complex process that does not follow a simple bimolecular reaction model. The mature insulin receptor is a dimeric protein, capable of binding two insulin molecules. This leads to complex binding kinetics, often exhibiting negative cooperativity at high insulin concentrations and potentially positive cooperativity at lower concentrations.[1][2] The binding affinity of the second insulin molecule is significantly lower than that of the first.[1][2]
The key kinetic parameters that define this interaction are:
-
Association Rate Constant (k_on): The rate at which insulin binds to the receptor.
-
Dissociation Rate Constant (k_off): The rate at which the insulin-receptor complex dissociates.
-
Equilibrium Dissociation Constant (K_d): A measure of the binding affinity, calculated as the ratio of k_off to k_on (K_d = k_off / k_on). A lower K_d value indicates a higher binding affinity.
Quantitative Analysis of Insulin-IR Binding Kinetics
The following tables summarize the quantitative data for the binding of human insulin and its analogs to the human insulin receptor, as determined by various experimental techniques. The insulin receptor exists in two isoforms, IR-A and IR-B, which exhibit slightly different binding affinities for insulin and insulin-like growth factors (IGFs).[3][4]
Table 1: Equilibrium Dissociation Constants (K_d) for Insulin and Analogs
| Ligand | Receptor Isoform | K_d (nM) | Experimental Method | Reference |
| Recombinant Human Insulin | eIR-A (ectodomain) | 38.1 ± 0.9 (High-affinity site) | Surface Plasmon Resonance (SPR) | [5] |
| 166.3 ± 7.3 (Low-affinity site) | ||||
| Insulin Lispro | eIR-A (ectodomain) | 73.2 ± 1.8 (High-affinity site) | Surface Plasmon Resonance (SPR) | [5] |
| 148.9 ± 6.1 (Low-affinity site) | ||||
| Human Insulin | Full-length IR-A/B | ~90 | Isothermal Titration Calorimetry (ITC) | [6] |
| Human Insulin | IM-9 Cells | 0.3 | Radioligand Binding Assay | [7] |
| Insulin | Rat Hepatocytes | High Affinity: ~0.1 nM | Radioligand Binding Assay | [8] |
| Low Affinity: ~0.2 nM | ||||
| Insulin | Rat Adipocytes | ~3 | Radioligand Binding Assay | [9] |
Note: The binding of insulin to its receptor often fits a two-site binding model, reflecting high and low-affinity states.[5]
Experimental Protocols for Measuring Binding Kinetics
Several robust experimental techniques are employed to quantify the kinetics of the insulin-receptor interaction. Each method offers unique advantages and provides complementary information.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding events.[5][10][11]
Methodology:
-
Immobilization: The insulin receptor or an antibody that captures the receptor is immobilized on a sensor chip.[5][10]
-
Analyte Injection: A solution containing insulin or its analog (the analyte) is flowed over the sensor surface.
-
Detection: The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association and dissociation phases are monitored over time to determine the k_on and k_off rates, from which the K_d can be calculated.[10] Raw data are typically double-referenced by subtracting signals from a reference surface and blank injections.[10]
Radioligand Binding Assay
This classic technique relies on the competition between a radiolabeled ligand and an unlabeled ligand for binding to the receptor.[7][12][13]
Methodology:
-
Preparation: A constant concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with cells or membranes expressing the insulin receptor.[7]
-
Competition: Increasing concentrations of unlabeled insulin or insulin analog are added to compete for binding with the radiolabeled insulin.[7]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: A competition curve is generated, from which the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The K_i (inhibition constant), which is related to the K_d, can then be calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event.[14][15][16]
Methodology:
-
Sample Preparation: The insulin receptor is placed in the sample cell of the calorimeter, and the insulin or analog is loaded into a syringe.
-
Titration: The ligand is injected in small aliquots into the sample cell.
-
Heat Measurement: The heat released or absorbed during the binding reaction is measured.[15]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a model to determine the binding affinity (K_d), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.[15][16]
Insulin Receptor Signaling Pathways
The binding of insulin to its receptor initiates a cascade of intracellular signaling events that regulate a wide range of metabolic processes and cellular functions.[17][18][19] The two major signaling pathways activated by the insulin receptor are the PI3K/Akt pathway and the Ras/MAPK pathway.[18][20]
PI3K/Akt Pathway
This pathway is primarily responsible for the metabolic effects of insulin, such as glucose uptake and glycogen synthesis.[20][21]
Caption: The PI3K/Akt signaling pathway initiated by insulin binding.
Ras/MAPK Pathway
This pathway is primarily involved in the regulation of gene expression, cell growth, and differentiation.[18][20]
Caption: The Ras/MAPK signaling pathway activated by insulin.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying insulin receptor binding kinetics and the logical relationship between binding events and downstream cellular responses.
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
Caption: Logical flow from insulin binding to cellular response.
Conclusion
A thorough understanding of the binding kinetics of the human insulin receptor is fundamental to the rational design of new insulin analogs and other therapeutic agents targeting the insulin signaling pathway. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to advance their work in this critical area of metabolic research. The intricate interplay between binding kinetics and downstream signaling underscores the importance of a multi-faceted approach to studying this essential biological system.
References
- 1. Insulin receptor binding kinetics: modeling and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic activation of the insulin receptor via two distinct sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Time course of insulin-receptor binding and insulin-induced lipogenesis in isolated rat fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beactica.se [beactica.se]
- 11. Studies on Recombinant Insulin Analogs Interactions with Partner Cell Membrane Receptors Using the SPR Technique [mdpi.com]
- 12. A radioligand receptor binding assay for measuring of insulin secreted by MIN6 cells after stimulation with glucose, arginine, ornithine, dopamine, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Video: Insulin: The Receptor and Signaling Pathways [jove.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 21. bosterbio.com [bosterbio.com]
A Technical Guide to the Genetic Engineering of Human Insulin for Research
This whitepaper provides a comprehensive technical overview of the methodologies involved in the genetic engineering, production, and purification of recombinant human insulin for research and drug development applications. It details the common expression systems, provides step-by-step experimental protocols, and outlines the critical signaling pathway that insulin governs. This guide is intended for researchers, scientists, and professionals in the field of biotechnology and drug development.
Overview of Recombinant Insulin Production
The production of recombinant human insulin is a cornerstone of modern biotechnology. The process begins with the design and synthesis of the human proinsulin gene, which is then cloned into an expression vector. This vector is introduced into a suitable host organism, typically the bacterium Escherichia coli or the methylotrophic yeast Pichia pastoris.[1][2][3] The host cells are then cultured in large-scale fermenters to generate a significant biomass. Following fermentation, the proinsulin is extracted and purified. A critical step involves the enzymatic cleavage of the proinsulin molecule to yield mature, active human insulin, which then undergoes final purification.[4][5][6]
The "proinsulin route" is now the preferred commercial method as it requires only a single fermentation and a more streamlined purification process compared to the original approach of synthesizing the A and B chains separately.[7][8][9]
Expression Systems for Human Insulin
The choice of expression system is critical and depends on factors such as cost, yield, and post-translational modifications. E. coli and Pichia pastoris are the most widely used hosts for recombinant insulin production.[1][10]
-
Escherichia coli : As a prokaryotic host, E. coli offers rapid growth, high cell density cultivation, and well-established genetic tools.[1] It is often used for producing non-glycosylated proteins like insulin. A major characteristic of high-level expression in E. coli is the formation of the target protein as insoluble aggregates called inclusion bodies (IBs).[1][5][7] While this simplifies initial isolation, it necessitates subsequent solubilization and protein refolding steps to obtain the correctly folded, active protein.[4][7]
-
Pichia pastoris : This methylotrophic yeast is a eukaryotic system that combines the ease of genetic manipulation, similar to E. coli, with the capacity for post-translational modifications.[11][12] A key advantage of P. pastoris is its ability to secrete the recombinant protein into the culture medium, which significantly simplifies the initial purification process.[11][13][14] The use of the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter allows for high-level, methanol-inducible expression.[10][15]
Table 1: Comparison of E. coli and Pichia pastoris for Insulin Production
| Feature | Escherichia coli | Pichia pastoris |
| Host Type | Prokaryote | Eukaryote (Yeast) |
| Protein Location | Intracellular (Inclusion Bodies)[1][5] | Secreted into medium[11][13] |
| Post-Translational Modification | Lacks complex modifications (e.g., glycosylation)[1] | Capable of glycosylation[10][11][12] |
| Key Advantage | High yield, rapid growth, low-cost media[1] | Secretion simplifies purification, proper protein folding[11][14] |
| Key Disadvantage | Inclusion body formation requires complex refolding steps[5][7] | Slower growth than E. coli, methanol induction can be hazardous |
| Reported Yield | ~5 g/L (Fed-batch fermentation)[16] | 1.1 - 1.2 g/L (Shake flask)[16] |
Detailed Experimental Protocols
The following sections provide generalized protocols for the key stages of recombinant insulin production. These should be optimized for specific laboratory conditions and constructs.
This protocol describes the creation of an expression vector containing the human proinsulin gene, optimized for expression in P. pastoris.
-
Gene Design and Synthesis :
-
Design a synthetic human proinsulin gene sequence. The sequence should consist of the B-chain, C-peptide, and A-chain.
-
Perform codon optimization for the chosen expression host (e.g., P. pastoris) to enhance translation efficiency.
-
Incorporate restriction sites (e.g., EcoRI and NotI) at the 5' and 3' ends, respectively, for subsequent cloning into the expression vector.[17]
-
Include a start codon (ATG) and a stop codon (TAA).
-
Synthesize the designed gene commercially.
-
-
Vector Preparation :
-
Select an appropriate expression vector. For secreted expression in P. pastoris, the pPIC9K vector is a common choice. This vector contains the α-factor secretion signal sequence, which directs the expressed protein out of the cell.[17][18]
-
Digest 5 µg of the pPIC9K plasmid with EcoRI and NotI restriction enzymes in a final volume of 50 µL according to the manufacturer's protocol.
-
Incubate at 37°C for 2 hours.
-
Purify the linearized vector using a gel purification kit to remove the excised fragment.
-
-
Ligation :
-
Perform a ligation reaction to insert the synthetic proinsulin gene into the linearized pPIC9K vector.
-
Use a molar ratio of 3:1 (insert:vector). A typical reaction mix (20 µL) includes:
-
Linearized pPIC9K vector: 50 ng
-
Proinsulin gene insert: ~15 ng
-
T4 DNA Ligase Buffer (10x): 2 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate at 16°C overnight or at room temperature for 2 hours.
-
-
Transformation into E. coli :
-
Verification :
-
Select several colonies and perform plasmid minipreps.
-
Verify the correct insertion of the proinsulin gene via restriction digest analysis and Sanger sequencing.
-
This protocol outlines the production of proinsulin as inclusion bodies in E. coli and its subsequent processing.
-
Transformation and Expression :
-
Transform an expression strain of E. coli (e.g., BL21(DE3)) with an appropriate expression vector (e.g., pET vector containing the proinsulin gene).
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue incubation for 4-6 hours at 37°C.
-
-
Inclusion Body (IB) Isolation and Washing :
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet the inclusion bodies.
-
Wash the IBs sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cellular debris and contaminants.[5]
-
-
Solubilization and Refolding :
-
Solubilize the washed IBs in a strong denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl, 50 mM Tris, 100 mM DTT, pH 8.0).
-
Refold the solubilized proinsulin by rapid or stepwise dilution into a refolding buffer (e.g., 100 mM Tris-HCl, pH 8.5, with a redox system like glutathione). This is a critical step that must be optimized.[20]
-
-
Enzymatic Cleavage :
-
After refolding, adjust the pH of the proinsulin solution to ~8.0.
-
Add Trypsin and Carboxypeptidase B to cleave the C-peptide, converting proinsulin to mature insulin.[6] The typical enzyme-to-protein ratio is 1:200 (w/w) for trypsin.
-
Incubate at a controlled temperature (e.g., 25°C) for 1-2 hours, monitoring the conversion by HPLC.
-
-
Purification :
-
Purify the mature insulin using a multi-step chromatography process.[4][5]
-
Ion-Exchange Chromatography (IEX) : Use a cation exchange column to separate insulin from remaining proinsulin and other impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Use a C18 column for high-resolution polishing to achieve >98% purity.[21]
-
-
Transformation of P. pastoris :
-
Linearize the verified pPIC9K-proinsulin vector with an enzyme like SalI to promote integration into the P. pastoris genome.[17]
-
Transform competent P. pastoris GS115 cells with the linearized plasmid via electroporation.[17][18]
-
Plate on Regeneration Dextrose Bacto Agar (RDB) plates and select for Histidine prototrophs (His+).
-
Screen His+ transformants for high-level expression by growing them in small-scale cultures and inducing with methanol.
-
-
Fed-Batch Fermentation :
-
Grow the best-producing clone in a bioreactor using a defined basal salt medium (BSM) with glycerol as the initial carbon source.[13]
-
After the glycerol is consumed (indicated by a spike in dissolved oxygen), begin the methanol induction phase.
-
Feed a solution of methanol and trace salts (PTM1) into the bioreactor at a controlled rate for 4-6 days to induce proinsulin expression and secretion.[18]
-
-
Harvesting and Clarification :
-
Harvest the culture broth from the fermenter.
-
Remove the P. pastoris cells by centrifugation or tangential flow filtration to obtain the supernatant containing the secreted proinsulin.[18]
-
-
Purification and Conversion :
-
Concentrate the supernatant.
-
Purify the secreted proinsulin using chromatography, typically starting with ion-exchange chromatography.
-
Perform enzymatic cleavage with Trypsin and Carboxypeptidase B as described in Protocol 2, Step 4.
-
Conduct final polishing steps, usually involving one or two RP-HPLC steps, to obtain highly pure human insulin.[13]
-
The Insulin Signaling Pathway
Insulin exerts its metabolic effects by binding to the insulin receptor (IR), a receptor tyrosine kinase present on the surface of target cells like muscle, fat, and liver cells.[22][23] This binding event triggers a complex intracellular signaling cascade that ultimately regulates glucose, lipid, and protein metabolism.[23][24]
-
Receptor Activation : The binding of insulin to the α-subunits of the IR induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits.[22][23]
-
IRS Docking and PI3K Activation : The activated IR phosphorylates various intracellular substrates, most notably Insulin Receptor Substrate (IRS) proteins.[25][26] Phosphorylated IRS acts as a docking site for proteins containing SH2 domains, including the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[23][25]
-
PIP3 Generation and Akt Activation : The recruitment of PI3K to IRS activates its catalytic p110 subunit. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[23] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as PDK1 and Akt (also known as Protein Kinase B), to the plasma membrane.[23][25]
-
Downstream Effects of Akt : At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt is a crucial node in the pathway, phosphorylating numerous downstream targets to mediate most of insulin's metabolic effects, including:
-
Glucose Uptake : Akt phosphorylates AS160, which in turn promotes the translocation of GLUT4 glucose transporter vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake from the blood.[24][25][26]
-
Glycogen Synthesis : Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the dephosphorylation and activation of glycogen synthase, thereby promoting the storage of glucose as glycogen in the liver and muscle.[26]
-
Protein Synthesis : Akt activates the mTOR pathway, which promotes protein synthesis.[24][26]
-
Lipid Synthesis : Insulin signaling promotes the synthesis of lipids.[24]
-
References
- 1. jrnl.nau.edu.ua [jrnl.nau.edu.ua]
- 2. Human Insulin: History, Recent Advances, and Expression Systems for Mass Production | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. Expression and purification of recombinant human insulin from E. coli 20 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010062279A1 - Method for producing human recombinant insulin - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. Making, Cloning, and the Expression of Human Insulin Genes in Bacteria: The Path to Humulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. Expression and Purification of C-Peptide Containing Insulin Using Pichia pastoris Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pichia pastoris: The Yeast That Produces Insulin [synapse.patsnap.com]
- 12. proteobiojournal.com [proteobiojournal.com]
- 13. japsonline.com [japsonline.com]
- 14. Secretory expression and characterization of insulin in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlantis-press.com [atlantis-press.com]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
- 18. A Simplified and Efficient Process for Insulin Production in Pichia pastoris | PLOS One [journals.plos.org]
- 19. monash.edu [monash.edu]
- 20. Refolding and simultaneous purification of recombinant human proinsulin from inclusion bodies on protein-folding liquid-chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New and efficient purification process for recombinant human insulin produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 23. cusabio.com [cusabio.com]
- 24. Insulin signaling pathway | Abcam [abcam.com]
- 25. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to Human Proinsulin Processing and Maturation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the conversion of human proinsulin to mature, biologically active insulin. It details the enzymatic cascade, subcellular localization of the process, and key regulatory features. The content is supplemented with structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this critical physiological pathway.
Introduction: The Journey from Precursor to Active Hormone
Insulin, a key regulator of glucose homeostasis, is synthesized as a single-chain precursor, preproinsulin. Following translocation into the endoplasmic reticulum (ER) and signal peptide cleavage, proinsulin undergoes a series of proteolytic modifications within the secretory pathway to yield the mature two-chain insulin molecule. This intricate process of maturation is essential for proper insulin function, and its dysregulation is implicated in the pathophysiology of diabetes. This document outlines the core steps of proinsulin processing, from its initial synthesis to its final storage in mature secretory granules.
The Molecular Machinery of Proinsulin Conversion
The conversion of proinsulin to insulin is a multi-step enzymatic process that occurs primarily within the trans-Golgi network (TGN) and maturing secretory granules of pancreatic β-cells. This process is mediated by three key enzymes: prohormone convertase 1/3 (PC1/3), prohormone convertase 2 (PC2), and carboxypeptidase E (CPE).
Key Enzymes and their Roles
-
Prohormone Convertase 1/3 (PC1/3, also known as PCSK1): This calcium-dependent serine protease initiates the processing of proinsulin by cleaving at the C-terminal side of the dibasic pair Arg31-Arg32, which connects the B-chain to the C-peptide.[1] This action generates the intermediate known as des-31,32 split proinsulin.[2]
-
Prohormone Convertase 2 (PC2, also known as PCSK2): Another calcium-dependent serine protease, PC2, preferentially cleaves at the C-terminal side of the Lys64-Arg65 dibasic pair, which links the C-peptide to the A-chain.[3] PC2 can act on both intact proinsulin and the des-31,32 proinsulin intermediate.[4][5]
-
Carboxypeptidase E (CPE): This exopeptidase removes the basic amino acid residues (Arg31, Arg32, Lys64, and Arg65) from the C-termini of the newly cleaved peptide chains, a crucial step for generating the final mature insulin and C-peptide molecules.[6][7]
The Predominant Processing Pathway
In humans, the conversion of proinsulin to insulin primarily follows a sequential pathway.[8] PC1/3 initiates the process by cleaving the B-chain/C-peptide junction.[2] The resulting intermediate, des-31,32 split proinsulin, is then the preferred substrate for PC2, which cleaves at the C-peptide/A-chain junction.[5] Following these endoproteolytic cleavages, CPE removes the remaining basic residues to yield mature insulin and C-peptide. A less favored pathway involves the initial cleavage by PC2 at the C-peptide/A-chain junction to produce the des-64,65 proinsulin intermediate, which is then processed by PC1/3.[9]
Subcellular Localization and Trafficking
The maturation of proinsulin is tightly coupled to its trafficking through the secretory pathway of the pancreatic β-cell.
-
Endoplasmic Reticulum (ER): Preproinsulin is synthesized on ribosomes and translocated into the ER lumen, where the signal peptide is cleaved to form proinsulin. Here, proinsulin folds and the three conserved disulfide bonds are formed.[10]
-
Golgi Apparatus: Properly folded proinsulin is transported from the ER to the Golgi complex. It is within the trans-Golgi network (TGN) that proinsulin is sorted and packaged into immature secretory granules.[11] The initial cleavage of proinsulin by PC1/3 can begin in the TGN.[9]
-
Secretory Granules: The majority of proinsulin processing occurs within the maturing secretory granules. As these granules traffic towards the plasma membrane, their internal environment becomes more acidic, which is optimal for the activity of PC1/3, PC2, and CPE.[12] Within these granules, the newly formed insulin crystallizes with zinc ions, forming the dense core characteristic of mature secretory granules.
Quantitative Analysis of Proinsulin Processing
The efficiency and kinetics of proinsulin conversion are critical for maintaining glucose homeostasis. The following tables summarize key quantitative data related to this process.
| Parameter | Value | Species/System | Reference |
| Proinsulin Conversion Half-Life | |||
| Proinsulin to Insulin | ~45 minutes for 50% loss of labeled proinsulin | Human Islets | [13] |
| Appearance of Fully Processed Insulin | Half-time of ~100 minutes | Human Islets | [13] |
| Proinsulin I Conversion (t½) | ~20 minutes | Mouse Islets | [14] |
| Proinsulin II Conversion (t½) | ~30 minutes | Mouse Islets | [14] |
| Proinsulin and Intermediate Levels | |||
| Circulating Intact Proinsulin | 1-3% of total insulin-like molecules | Humans | [15] |
| Des-31,32 Split Proinsulin | Predominant intermediate, peaks at ~29% at 75 min chase | Human Islets | [13] |
| Des-64,65 Split Proinsulin | Minor intermediate, peaks at ~5% at 60 min chase | Human Islets | [13] |
| Ratio of des-31,32 to des-64,65 Proinsulin | ~3:1 | Normal Human Pancreas | [16] |
| Proinsulin in PC1/3 Null Mice | ~87% of total insulin-related material in pancreas | Mouse Islets | [14] |
Table 1: Quantitative Data on Proinsulin Processing Kinetics and Intermediate Abundance.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol/min) | Conditions | Reference |
| Enzyme Kinetics | |||||
| Type I Endopeptidase (PC1/3-like) | BC-substrate (proinsulin Arg31-Arg32 region peptide) | 20 | 22.8 | Purified insulin secretory granule lysate | [5] |
| Type II Endopeptidase (PC2-like) | AC-substrate (proinsulin Lys64-Arg65 region peptide) | 68 | 97 | Purified insulin secretory granule lysate | [5] |
Table 2: Apparent Kinetic Parameters of Proinsulin Processing Enzymes. (Note: Data is based on synthetic peptide substrates which may not fully reflect kinetics with full-length proinsulin).
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study human proinsulin processing and maturation.
Pulse-Chase Analysis of Proinsulin Conversion
This technique is used to track the synthesis and processing of proinsulin over time.
Protocol:
-
Cell Culture and Starvation: Culture pancreatic β-cells (e.g., INS-1E cells or isolated human islets) to ~80% confluency. Prior to labeling, starve the cells in methionine/cysteine-free DMEM for 30-60 minutes to deplete endogenous amino acid pools.[17]
-
Pulse Labeling: Add DMEM containing [³⁵S]methionine/cysteine to the cells and incubate for a short period (the "pulse"), typically 5-15 minutes, at 37°C.[18] This allows for the incorporation of the radioactive label into newly synthesized proteins, including preproinsulin.
-
Chase: Remove the labeling medium and wash the cells once with warm PBS. Add complete culture medium containing an excess of unlabeled methionine and cysteine (the "chase").[17]
-
Time Points: At various time points during the chase (e.g., 0, 15, 30, 60, 90, 120 minutes), collect both the cell lysate and the culture medium.
-
Immunoprecipitation: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Pre-clear the lysates with protein A/G-agarose beads. Add a specific primary antibody against insulin or proinsulin and incubate overnight at 4°C. Precipitate the antigen-antibody complexes with protein A/G-agarose beads.
-
SDS-PAGE and Autoradiography: Wash the immunoprecipitates and resuspend in SDS-PAGE sample buffer. Separate the proteins by Tris-Tricine SDS-PAGE to resolve proinsulin, insulin, and conversion intermediates. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins.
-
Quantification: Quantify the intensity of the bands corresponding to proinsulin, intermediates, and insulin at each time point using densitometry software (e.g., ImageJ).[19] Calculate the percentage of each form relative to the total labeled insulin-related protein at each time point to determine the kinetics of conversion.
Subcellular Fractionation for Isolation of Insulin Secretory Granules
This method allows for the enrichment of immature and mature insulin secretory granules to study their protein content.
Protocol:
-
Cell Homogenization: Harvest cultured pancreatic β-cells and wash with ice-cold PBS. Resuspend the cell pellet in a homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or by nitrogen cavitation.[20][21]
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Gradient Centrifugation: Carefully layer the supernatant from the previous step onto a discontinuous density gradient (e.g., OptiPrep or Percoll).[20] Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours at 4°C).
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Analysis of Fractions: Analyze each fraction for the presence of marker proteins for different subcellular compartments (e.g., calnexin for ER, GM130 for Golgi, and proinsulin/insulin for secretory granules) by Western blotting to identify the fractions enriched in immature and mature secretory granules.[20][22]
Immunofluorescence Staining for Proinsulin and Insulin Localization
This technique is used to visualize the subcellular localization of proinsulin and mature insulin.
Protocol:
-
Cell Seeding and Fixation: Seed pancreatic β-cells on glass coverslips. Once they have adhered, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for proinsulin and insulin (from different species to allow for co-localization) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei. Visualize the localization of proinsulin and insulin using a fluorescence or confocal microscope.[11]
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The predominant pathway of human proinsulin processing.
Caption: Experimental workflow for pulse-chase analysis.
Caption: Workflow for subcellular fractionation of insulin granules.
Conclusion
The maturation of proinsulin into insulin is a highly regulated and compartmentalized process that is fundamental to metabolic health. A thorough understanding of the enzymes, intermediates, and cellular machinery involved is crucial for researchers in the fields of diabetes, endocrinology, and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further investigation into this vital biological pathway and for the development of novel therapeutic strategies targeting β-cell function.
References
- 1. Proprotein convertase 1 - Wikipedia [en.wikipedia.org]
- 2. Proinsulin processing in the regulated and the constitutive secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proprotein convertase 2 - Wikipedia [en.wikipedia.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Preferential cleavage of des-31,32-proinsulin over intact proinsulin by the insulin secretory granule type II endopeptidase. Implication of a favored route for prohormone processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deletion of Carboxypeptidase E in β-Cells Disrupts Proinsulin Processing but Does Not Lead to Spontaneous Development of Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deletion of Carboxypeptidase E in β-Cells Disrupts Proinsulin Processing but Does Not Lead to Spontaneous Development of Diabetes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Altered β-Cell Prohormone Processing and Secretion in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring proinsulin proteostasis: insights into beta cell health and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proinsulin Intermolecular Interactions during Secretory Trafficking in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Kinetics of proinsulin conversion in human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Severe block in processing of proinsulin to insulin accompanied by elevation of des-64,65 proinsulin intermediates in islets of mice lacking prohormone convertase 1/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translational regulation of proinsulin biosynthesis and proinsulin conversion in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical and clinical implications of proinsulin conversion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An efficient two-step subcellular fractionation method for the enrichment of insulin granules from INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gladstone.org [gladstone.org]
- 22. Western blot analysis of sub-cellular fractionated samples using the Odyssey Infrared Imaging System [protocols.io]
Methodological & Application
Application Notes and Protocols: Utilizing Human Insulin in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant human insulin is a critical supplement in modern mammalian cell culture, particularly in the context of serum-free and chemically defined media.[1][2] Its role extends beyond glucose metabolism, acting as a potent growth factor that enhances cell proliferation, viability, and productivity across a range of cell lines.[3][4] These application notes provide a comprehensive guide to effectively utilize human insulin in your cell culture workflows, summarize key quantitative data, and offer detailed protocols for assessing its impact.
Insulin's primary functions in cell culture include:
-
Promoting Cell Growth and Proliferation: Insulin stimulates cell division and increases cell density.[3]
-
Enhancing Cell Viability: It helps in preventing apoptosis (programmed cell death), leading to more robust and longer-lasting cultures.[2][3]
-
Boosting Protein and Viral Vector Production: Supplementation with insulin has been shown to significantly increase the yield of recombinant proteins, such as monoclonal antibodies, and viral vectors.[1][5][6]
-
Facilitating Glucose Uptake and Metabolism: Insulin plays a crucial role in cellular energy metabolism.[3]
Key Signaling Pathways Activated by Insulin
Insulin exerts its effects by binding to the insulin receptor on the cell surface, which triggers a cascade of intracellular signaling events. The two primary pathways activated are the PI3K-Akt and the MAPK/ERK pathways.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the role of recombinant insulin in cell culture systems: What the studies say - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Human Insulin Stimulation of Adipocytes
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the in vitro stimulation of human adipocytes with insulin. It covers the essential procedures from the differentiation of human preadipocytes to the assessment of key insulin-induced metabolic effects, including glucose uptake and inhibition of lipolysis. Furthermore, it outlines the analysis of intracellular signaling events.
Differentiation of Human Preadipocytes
The generation of mature, insulin-responsive adipocytes from human preadipocytes or adipose-derived stem cells (ADSCs) is a critical first step. The following protocol is a widely used method for in vitro adipogenesis.
Experimental Protocol: Adipocyte Differentiation
-
Cell Seeding: Grow human preadipocytes or ADSCs in Preadipocyte Growth Medium to over 95% confluency in a desired culture plate format (e.g., 12-well plate).[1]
-
Post-Confluency Growth: After reaching confluency, aspirate the growth medium and replace it with fresh growth medium. Allow the cells to grow for an additional 2-3 days.[1]
-
Initiation of Differentiation: Aspirate the growth medium and replace it with Adipocyte Differentiation Medium.[1] This medium is typically supplemented with an adipogenic cocktail containing insulin, a glucocorticoid (like dexamethasone), a phosphodiesterase inhibitor (like 3-isobutyl-1-methylxanthine or IBMX), and often a PPARγ agonist (like a thiazolidinedione).[2][3]
-
Maintenance of Differentiation: Culture the cells in Adipocyte Differentiation Medium for 10-14 days.[1] The differentiation medium should be replaced with fresh medium every 2-3 days.[4][5]
-
Verification of Differentiation: After 10-14 days, mature adipocytes will contain visible lipid droplets.[6] The extent of differentiation can be qualitatively and quantitatively assessed by Oil Red O staining, which stains the neutral triglycerides and lipids in the droplets red.[1][5]
Insulin Signaling Pathway in Adipocytes
Insulin binding to its receptor on the surface of adipocytes triggers a cascade of intracellular signaling events that orchestrate the metabolic response of the cell. The diagram below illustrates the canonical insulin signaling pathway leading to glucose uptake and inhibition of lipolysis.
Caption: Insulin signaling pathway in adipocytes.
Key Experiments and Protocols
Glucose Uptake Assay
This assay measures the ability of adipocytes to take up glucose from the surrounding medium in response to insulin stimulation. A common method involves the use of radiolabeled 2-deoxy-D-glucose.
Experimental Workflow: Glucose Uptake Assay
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 人前脂肪细胞(HPAd)培养方案 [sigmaaldrich.com]
- 5. promocell.com [promocell.com]
- 6. scispace.com [scispace.com]
Application of Human Insulin in Serum-Free Media: A Detailed Guide for Researchers
Application Notes for Researchers, Scientists, and Drug Development Professionals
The transition from serum-containing to serum-free media (SFM) is a critical step in biopharmaceutical production and fundamental cell biology research. This shift enhances reproducibility, simplifies downstream purification processes, and reduces the risk of contamination with adventitious agents.[1] Human insulin is a key component in many SFM formulations, playing a vital role in promoting cell growth, proliferation, and productivity.[2][3] This document provides detailed application notes and protocols for the effective use of recombinant human insulin in serum-free cell culture.
The Multifaceted Role of Insulin in Cell Culture
In the context of serum-free media, insulin's primary function extends beyond its classical role in glucose metabolism. It acts as a potent growth factor, stimulating cell proliferation and survival across a variety of cell lines.[4][5] Its key roles include:
-
Enhanced Cell Growth and Proliferation: Insulin promotes the progression of cells through the cell cycle, often acting synergistically with other growth factors.[4][6]
-
Support of Glucose Uptake and Metabolism: It facilitates the efficient use of glucose as an energy source, which is crucial for high-density cell cultures.[5][7]
-
Prevention of Apoptosis: Insulin signaling pathways include anti-apoptotic components that enhance cell viability and prolong culture duration.[5]
-
Increased Protein Synthesis: By activating key signaling cascades, insulin boosts the anabolic processes required for cell expansion and the production of recombinant proteins.[5][8]
Common Cell Lines Benefiting from Insulin Supplementation
A wide range of mammalian cell lines are routinely cultured in serum-free media supplemented with insulin. These include, but are not limited to:
-
Chinese Hamster Ovary (CHO) Cells: Widely used in the production of monoclonal antibodies and other recombinant proteins.[5][9]
-
Human Embryonic Kidney (HEK-293) Cells: A popular choice for the production of viral vectors for gene therapy.[3]
-
Hybridoma Cells: Essential for the production of monoclonal antibodies.[10][11]
-
Stem Cells: Including pluripotent and neural stem cells, where insulin aids in maintaining pluripotency and directing differentiation.[5][12]
-
Hepatocytes and Liver Cells: Require insulin for studies related to metabolism.[5]
Quantitative Data Summary
The optimal concentration of insulin can vary significantly depending on the cell line, the basal medium formulation, and the specific process objectives (e.g., cell expansion vs. protein production). Below are tables summarizing typical working concentrations and the observed effects of insulin on various cell lines as reported in the literature.
Table 1: Recommended Working Concentrations of Human Insulin in Serum-Free Media
| Cell Line/Application | Typical Insulin Concentration Range | Reference |
| General Mammalian Cells | 1 - 10 µg/mL | [6] |
| General Mammalian Cells | 1 - 10 mg/L | [13] |
| General Mammalian Cells | 1 - 20 mg/L | [14] |
| CHO-K1 Cells (Basal Medium) | 2 mg/L | [3] |
| CHO-K1 Cells (Feeding Medium) | 2 mg/L (final concentration) | [3] |
| HEK-293 Cells (Viral Vector Production) | 5 - 20 mg/L | [3] |
| Hybridoma Cells (in Hybridoma-SFM) | 20 µg/mL (in combination with transferrin) | [15][16] |
Table 2: Effects of Insulin Concentration on CHO and HEK-293 Cell Cultures
| Cell Line | Insulin Concentration | Effect on Cell Growth | Effect on Protein/Virus Production | Reference |
| CHO-K1 | 2 mg/L (in basal medium) | 17% increase | 51% increase in IgG production | [3] |
| CHO-K1 | 2 mg/L (in feeding medium) | No significant influence | 49% increase in IgG production | [3] |
| HEK-293 | 5, 10, 20 mg/L | No significant increase in proliferation | 2-fold increase in Influenza virus production | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Human Insulin Stock Solution
This protocol is a common starting point for preparing a concentrated insulin stock solution that can be further diluted for use in cell culture media.
Materials:
-
Recombinant Human Insulin (lyophilized powder)
-
Sterile, double-distilled water or water for injection (WFI)
-
Dilute Hydrochloric Acid (HCl), sterile (e.g., 0.01 M)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile, low protein binding syringe filters (0.2 µm)
-
Sterile syringes
-
Sterile, single-use aliquots (e.g., cryovials)
Procedure:
-
Reconstitution: Aseptically add the required volume of sterile, double-distilled water to the vial of lyophilized insulin to achieve a concentration of 10 mg/mL.[6]
-
Solubilization: Insulin has low solubility at neutral pH. To fully dissolve the insulin, slowly add dilute sterile HCl (e.g., 0.01 M) dropwise while gently swirling the vial until the solution becomes clear. The final pH should be between 2 and 3.[17] Note: Do not keep the insulin solution at this low pH for more than one hour.[13]
-
Neutralization (Optional but recommended for some applications): The pH can be readjusted to ~7.4 with a sterile base like NaOH or a buffer. The solution may become temporarily cloudy as it passes through insulin's isoelectric point but will clear as it approaches neutral pH.[13]
-
Sterile Filtration: Draw the insulin solution into a sterile syringe and pass it through a 0.2 µm low protein binding sterile filter into a sterile conical tube.[13] Avoid excessive foaming, as this can denature the protein.[14]
-
Aliquoting and Storage: Dispense the sterile insulin stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[5] A stock solution can also be stored at 2-8°C for up to 6 months if sterile filtered.[17]
Protocol 2: Adaptation of Adherent Cells to Serum-Free Medium Containing Insulin
This protocol outlines a sequential adaptation method, which is generally more successful than direct adaptation for sensitive cell lines.
Materials:
-
Healthy, actively growing cell culture in serum-supplemented medium (e.g., DMEM + 10% FBS)
-
Serum-supplemented medium (SSM)
-
Serum-free medium (SFM) supplemented with the desired concentration of human insulin
-
Appropriate cell culture flasks or plates
Procedure:
-
Initial Seeding: Inoculate cells at double the normal seeding density into a culture vessel containing a 75:25 mixture of SSM to SFM.[16]
-
Monitoring Growth: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Monitor cell growth and viability.
-
Subculturing: When the culture reaches the desired confluence (e.g., 80-90%), subculture the cells into a 50:50 mixture of SSM to SFM.[16]
-
Sequential Reduction of Serum: Continue this process by subculturing into a 25:75 mixture of SSM to SFM, and finally into 100% SFM.[16]
-
Full Adaptation: The cells are considered fully adapted when they exhibit consistent growth and viability for at least 3-5 passages in 100% SFM.[18]
Mandatory Visualizations
Insulin Signaling Pathways
Insulin binding to its receptor on the cell surface triggers a cascade of intracellular signaling events. The two primary pathways are the PI3K/Akt pathway, which is mainly responsible for metabolic and survival signals, and the Ras/MAPK pathway, which is primarily involved in mitogenic responses.[5][19]
Caption: Key insulin signaling pathways in mammalian cells.
Experimental Workflow for Optimizing Insulin Concentration
The following diagram illustrates a typical workflow for determining the optimal insulin concentration for a specific cell line and process.
Caption: Workflow for insulin concentration optimization.
References
- 1. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gendepot.com [gendepot.com]
- 3. Understanding the role of recombinant insulin in cell culture systems: What the studies say - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Growth-stimulatory actions of insulin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpplastic.com [gmpplastic.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 重组人胰岛素 for research or for further manufacturing use, dry powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Components and Additives » Human Recombinant Insulin [capricorn-scientific.com]
- 10. ilexlife.com [ilexlife.com]
- 11. A serum-free medium for hybridoma cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insulin and Dexamethasone in Cell Culture [sigmaaldrich.com]
- 13. Nacalai USA, Inc. | Product | Recombinant Human Insulin, Animal-free [nacalaiusa.com]
- 14. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Serum-Free | Protein-Free Media for Hybridoma Culture | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Frontiers | Insulin signaling and its application [frontiersin.org]
Application Notes and Protocols: The Use of Human Insulin in Primary Neuron Culture Medium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human insulin is a critical supplement in primary neuron culture medium, playing a pivotal role in promoting neuronal health, survival, and function. While traditionally recognized for its function in peripheral glucose metabolism, insulin signaling is also integral to the central nervous system. In in vitro settings, particularly in serum-free media, the addition of insulin is essential for maintaining viable and functional neuronal cultures. These application notes provide a comprehensive overview of the role of insulin in primary neuron culture, including its effects on neuronal viability and growth, the underlying signaling pathways, and detailed protocols for its application and the assessment of its effects.
Insulin's neurotrophic effects are mediated primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK signaling pathways.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Activation of these cascades promotes neuronal survival by inhibiting apoptosis, enhances neurite outgrowth and synaptogenesis, and supports synaptic plasticity.[8][15][16][17][18][19] The optimal concentration of insulin can vary depending on the neuron type and specific experimental goals, with both beneficial and detrimental effects observed at different concentrations.[18][20] Therefore, empirical determination of the ideal concentration is often necessary.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of human insulin on primary neurons.
Table 1: Effects of Insulin on Neuronal Viability and Apoptosis
| Neuron Type | Insulin Concentration | Effect | Reference |
| Human Neurons (hESC-derived) | 4.3 µM vs 0.22 µM | Increased apoptotic cell death at the higher concentration. | [20] |
| Mouse Cerebellar Granule Neurons | 10 nM - 100 nM | Concentration-dependent inhibition of apoptosis (100 nM being more effective). | [21] |
| Primary Cortical Neurons | 100 nM | Significantly improved cell viability in the presence of glutamate-induced excitotoxicity. | [22] |
Table 2: Effects of Insulin on Neurite Outgrowth
| Neuron Type | Insulin Concentration | Effect | Reference |
| Diabetic Neuropathy Sensory Neurons | 0.01, 0.05, 0.1 µM | Significant enhancement of neurite length at all tested concentrations. | [18] |
| Adult Rat DRG Neurons | 10 nM | Increased neurite outgrowth. | [23] |
| Adult Rat DRG Neurons | 1 µM | No significant increase in neurite outgrowth compared to control. | [23] |
Signaling Pathways
Insulin binding to its receptor on the neuronal surface triggers a phosphorylation cascade that activates two main downstream signaling pathways: the PI3K/Akt pathway and the MAPK/ERK pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major contributor to the pro-survival effects of insulin in neurons.[1][3] Upon activation, Akt phosphorylates and inactivates several pro-apoptotic targets, thereby promoting cell survival. This pathway is also involved in regulating neuronal growth and synaptic plasticity.[7][8]
References
- 1. Insulin activates the PI3K-Akt survival pathway in vulnerable neurons following global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions [mdpi.com]
- 8. Insulin receptor signaling in the development of neuronal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cortical Neurons Develop Insulin Resistance and Blunted Akt Signaling: A Potential Mechanism Contributing to Enhanced Ischemic Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK Signaling Regulates Insulin Sensitivity to Control Glucose Metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications [frontiersin.org]
- 13. MAPK signalling in cellular metabolism: stress or wellness? | EMBO Reports [link.springer.com]
- 14. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin Promotes Neuronal Survival via the Alternatively Spliced Protein Kinase CδII Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Insulin Modulates Excitatory Synaptic Transmission and Synaptic Plasticity in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insulin enhances neurite extension and myelination of diabetic neuropathy neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Brain Insulin Resistance and Hippocampal Plasticity: Mechanisms and Biomarkers of Cognitive Decline [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 23. Frontiers | Insulin Confers Differing Effects on Neurite Outgrowth in Separate Populations of Cultured Dorsal Root Ganglion Neurons: The Role of the Insulin Receptor [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of the Insulin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The insulin signaling pathway is a crucial and complex cascade that governs glucose homeostasis and plays a significant role in cellular growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of metabolic diseases such as type 2 diabetes and is also implicated in cancer and neurodegenerative disorders. Western blotting is a fundamental and widely used technique to investigate the key protein players in this pathway. It allows for the detection and quantification of total protein levels and, critically, the phosphorylation status of key signaling molecules, which directly reflects their activation state.
These application notes provide a comprehensive guide for utilizing Western blot analysis to study the insulin signaling pathway. This document outlines detailed protocols, from sample preparation to data analysis, and includes key resources for researchers in this field.
Key Proteins in the Insulin Signaling Pathway
Understanding the roles and expected molecular weights of the core proteins in the insulin signaling pathway is essential for successful Western blot analysis. The table below summarizes some of the most frequently analyzed proteins.
| Protein | Function | Typical Molecular Weight (kDa) |
| Insulin Receptor (IR) β-subunit | Binds insulin, leading to autophosphorylation and activation of the signaling cascade.[1] | ~95 |
| Insulin Receptor Substrate 1 (IRS-1) | A key docking protein that is phosphorylated by the activated IR, recruiting downstream signaling molecules like PI3K.[1][2][3] | ~185 |
| Phosphoinositide 3-kinase (PI3K) p85 subunit | Regulatory subunit of PI3K, which is recruited by phosphorylated IRS-1 and initiates the production of PIP3.[1] | ~85 |
| Akt (Protein Kinase B) | A central node in the pathway, activated by phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473). It regulates numerous downstream targets.[1][4] | ~60 |
| Phospho-Akt (p-Akt) (Thr308) | Phosphorylation at this site is mediated by PDK1 and is crucial for Akt activation.[1][5] | ~60 |
| Phospho-Akt (p-Akt) (Ser473) | Phosphorylation at this site, mediated by mTORC2, leads to full Akt activation.[1][4] | ~60 |
| mTOR (mammalian Target of Rapamycin) | A serine/threonine kinase that acts downstream of Akt and regulates cell growth, proliferation, and metabolism. | ~289 |
| Glucose Transporter 4 (GLUT4) | A glucose transporter that translocates to the plasma membrane upon insulin stimulation to facilitate glucose uptake.[1] | ~45-55 |
| β-actin / GAPDH | Commonly used housekeeping proteins for loading controls to normalize the quantification of target proteins. | ~42 / ~37 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the insulin signaling cascade and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin/IGF-1 Signaling Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Human Insulin in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing human insulin in glucose uptake assays, a critical tool for metabolic research and the development of therapeutics for diseases such as diabetes.
Introduction
Insulin is a key regulator of glucose homeostasis, primarily by stimulating glucose uptake into skeletal muscle and adipose tissue. This process is initiated by the binding of insulin to its receptor, triggering a signaling cascade that culminates in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[1][2][3][4] Measuring insulin-stimulated glucose uptake is a fundamental method for assessing insulin sensitivity and identifying potential therapeutic agents that can modulate this pathway.
Insulin Signaling Pathway for Glucose Uptake
The canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake is a well-characterized process. Upon binding to the alpha subunit of the insulin receptor (IR), the receptor undergoes a conformational change, leading to the autophosphorylation of its beta subunits. This activates the receptor's tyrosine kinase activity, which in turn phosphorylates intracellular substrates, primarily the insulin receptor substrate (IRS) proteins.[4] Phosphorylated IRS then serves as a docking site for phosphatidylinositol 3-kinase (PI3K), which becomes activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[4] Activated Akt phosphorylates a number of downstream targets, leading to the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane.[1][2][3][5] The fusion of these vesicles with the plasma membrane increases the number of GLUT4 transporters at the cell surface, facilitating the uptake of glucose from the bloodstream into the cell.[3][4]
Quantitative Data: Insulin Concentrations for Glucose Uptake
The optimal concentration of human insulin for stimulating glucose uptake varies depending on the cell type and experimental conditions. Below is a summary of commonly used concentrations and reported EC50 values.
| Cell Line | Insulin Concentration (for stimulation) | Reported EC50 | Notes |
| 3T3-L1 Adipocytes | 10 nM - 100 nM[6][7][8] | ~1-10 nM | 100 nM is often used for maximal stimulation.[6] |
| Human Primary Myotubes | 100 nM[9] | Not specified | Used for assessing insulin sensitivity in primary human cells.[9] |
| L6 Myotubes | 100 nM | Not specified | A common model for skeletal muscle glucose uptake. |
| SGBS Human Adipocytes | 150 nM (for chronic exposure)[10] | Not specified | Used to model hyperinsulinemia-induced insulin resistance.[10] |
| Nondiabetic Humans (in vivo) | ~150 - 700 pmol/l[11][12] | EC50 for glucose clearance ~240 µU/ml in lean subjects[13][14] | In vivo studies show a dose-dependent increase in glucose uptake.[11][12] |
Experimental Protocols
Cell Culture and Differentiation
Accurate and reproducible results depend on properly cultured and differentiated cells. The following are general guidelines for commonly used cell lines.
3T3-L1 Adipocyte Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Once confluent, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.
-
After 48 hours, switch to DMEM with 10% FBS and 1.7 µM insulin for another 48 hours.
-
Maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Adipocytes are typically ready for experiments between days 8 and 12 post-differentiation.[7]
Human Primary Myotube Differentiation:
-
Isolate myoblasts from human skeletal muscle biopsies and culture in a growth medium.
-
To induce differentiation, switch to a differentiation medium (e.g., DMEM with 2% horse serum) once myoblasts reach high confluency.
-
Allow myotubes to form and mature for 5-7 days before conducting glucose uptake assays.[9]
Glucose Uptake Assay Methodologies
Several methods are available for measuring glucose uptake, each with its advantages and disadvantages.[15][16]
-
Radiolabeled Glucose Uptake Assay (e.g., using 3H-2-deoxy-D-glucose): This is a highly sensitive and traditional method.[17]
-
Fluorescent Glucose Uptake Assay (e.g., using 2-NBDG): A non-radioactive alternative that allows for analysis using fluorescence microscopy or plate readers.[18][19]
-
Luminescent Glucose Uptake Assay: A simple and sensitive non-radioactive method suitable for high-throughput screening.[15]
Protocol: 2-Deoxy-D-[3H]glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol is adapted from established methods.[7]
Materials:
-
Differentiated 3T3-L1 adipocytes in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) with 0.2% BSA
-
Human insulin
-
2-deoxy-D-[3H]glucose
-
Cytochalasin B (as a negative control for glucose transport inhibition)
-
0.1 M HCl
-
Scintillation cocktail
Procedure:
-
Wash differentiated 3T3-L1 adipocytes twice with KRH buffer.
-
Serum starve the cells by incubating in KRH buffer for 2 hours at 37°C.
-
Wash the cells once with KRH buffer.
-
Pre-incubate the cells with or without human insulin (e.g., 100 nM for maximal stimulation) in KRH buffer for 30 minutes at 37°C. For negative controls, add cytochalasin B (e.g., 20 µM) during this step.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (final concentration ~0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration ~50 µM).
-
Incubate for 5-10 minutes at 37°C. The timing is critical as uptake is rapid.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M HCl.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
Protocol: Fluorescent Glucose Uptake Assay using 2-NBDG
This protocol provides a non-radioactive alternative.[18][19][20]
Materials:
-
Differentiated cells in a black, clear-bottom 96-well plate
-
PBS
-
Serum-free medium
-
Human insulin
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Wash differentiated cells twice with PBS.
-
Serum starve the cells in serum-free medium for 2-4 hours at 37°C.
-
Replace the medium with a glucose-free buffer (e.g., KRH buffer).
-
Pre-incubate the cells with or without human insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 50-100 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Remove the 2-NBDG containing buffer and wash the cells three times with ice-cold PBS.
-
Add PBS to each well and measure fluorescence using a plate reader.
Experimental Workflow
The general workflow for conducting an insulin-stimulated glucose uptake assay is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin Receptor Signals Regulating GLUT4 Translocation and Actin Dynamics [jstage.jst.go.jp]
- 3. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro characterization of the effects of chronic insulin stimulation in mouse 3T3-L1 and human SGBS adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Insulin dose-response curves for stimulation of splanchnic glucose uptake and suppression of endogenous glucose production differ in nondiabetic humans and are abnormal in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Dose-response characteristics of insulin action on glucose metabolism: a non-steady-state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Glucose Uptake Assay Methods [promega.jp]
- 16. news-medical.net [news-medical.net]
- 17. revvity.com [revvity.com]
- 18. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines Expressing the Human Insulin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human insulin receptor (INSR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating glucose homeostasis, cell growth, and differentiation.[1][2] Stable cell lines that consistently express the human INSR are invaluable tools for studying insulin signaling pathways, screening for novel therapeutic agents for diseases such as diabetes and cancer, and producing recombinant proteins.[3][4] This document provides detailed protocols for the generation and characterization of stable cell lines expressing the human INSR using two common methods: lentiviral transduction and plasmid transfection with antibiotic selection.
Core Concepts in Stable Cell Line Generation
The creation of a stable cell line involves the introduction of a gene of interest, in this case, the human INSR, into a host cell's genome, ensuring its continued expression over long-term culture.[3][5] This is in contrast to transient transfection, where gene expression is temporary.[1] The key stages in developing a stable cell line are:
-
Vector Construction : Designing a vector (plasmid or viral) that contains the human INSR gene and a selectable marker.
-
Gene Delivery : Introducing the vector into the host cells via transfection or transduction.
-
Selection : Eliminating non-transduced or transiently transfected cells using a selective agent.[6]
-
Isolation and Expansion : Identifying and expanding single cell-derived colonies (clones) to establish a homogenous population.[6]
-
Validation : Confirming the stable expression and functionality of the human INSR.
Experimental Workflows
Two primary workflows for generating stable cell lines are presented below.
Workflow 1: Lentiviral Transduction
Lentiviral vectors are an efficient method for creating stable cell lines as they can integrate the gene of interest directly into the host cell's genome.[1][7] This method is particularly useful for difficult-to-transfect cells.
Workflow 2: Plasmid Transfection and Antibiotic Selection
This classic method involves transfecting a plasmid containing the INSR gene and a selectable marker, followed by selection with the corresponding antibiotic.[8]
Detailed Experimental Protocols
Protocol 1: Lentiviral Vector Production and Transduction
This protocol is adapted for the generation of lentiviral particles in HEK293T cells and subsequent transduction of target cells.[7][9]
Materials:
-
HEK293T cells
-
Target cells (e.g., HEK293 or CHO)
-
Lentiviral transfer plasmid (e.g., pLenti-INSR-Puro)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI)[10]
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Polybrene
-
Puromycin
Procedure:
-
Day 0: Seed HEK293T Cells: Seed 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 1: Transfection:
-
Prepare DNA mixture: 4 µg pLenti-INSR-Puro, 3 µg psPAX2, and 1 µg pMD2.G in 500 µL serum-free DMEM.
-
Prepare PEI mixture: 24 µL of 1 mg/mL PEI in 500 µL serum-free DMEM.
-
Combine the two mixtures, vortex briefly, and incubate for 20 minutes at room temperature.
-
Add the mixture dropwise to the HEK293T cells.
-
-
Day 2: Change Medium: After 16-18 hours, gently aspirate the medium and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing viral particles. Filter through a 0.45 µm filter. This is the first harvest.
-
Add 10 mL of fresh medium to the cells.
-
At 72 hours, collect the supernatant again (second harvest) and filter. Pool with the first harvest.
-
-
Day 4: Transduction of Target Cells:
-
Seed target cells (e.g., 50,000 cells/well in a 6-well plate) the day before.
-
On the day of transduction, add lentiviral supernatant to the cells at various dilutions. Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[11]
-
-
Day 6 onwards: Selection:
-
Isolation and Expansion: Isolate single colonies and expand them for further analysis.
Protocol 2: Stable Transfection using Plasmid DNA and G418 Selection
This protocol describes the generation of stable cell lines by transfecting a linearized plasmid and selecting with G418.[8][12]
Materials:
-
Host cells (e.g., HEK293 or CHO)
-
Expression plasmid (e.g., pcDNA3.1-INSR-Neo)
-
Restriction enzyme for linearization
-
Transfection reagent (e.g., Lipofectamine™)[13]
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
G418 (Geneticin)
Procedure:
-
Vector Linearization: Linearize the expression plasmid with a restriction enzyme that cuts once within the plasmid backbone but outside the INSR expression cassette. Purify the linearized DNA.
-
Day 0: Seed Cells: Seed host cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Day 1: Transfection:
-
Transfect the cells with 2.5 µg of linearized plasmid DNA per well using a suitable transfection reagent according to the manufacturer's protocol.[13]
-
-
Day 2: Recovery: After 24 hours, passage the cells into larger flasks (e.g., 10 cm dishes) at various dilutions (e.g., 1:10, 1:20).
-
Day 3 onwards: Selection:
-
Colony Formation: Monitor the plates for the formation of resistant colonies over 1-3 weeks. Most non-transfected cells should die within the first week.[8]
-
Isolation and Expansion:
-
Once colonies are large enough, isolate them using cloning rings or by limiting dilution.
-
Transfer individual colonies to separate wells of a 24-well plate and expand them in selection medium.
-
Protocol 3: Determination of Antibiotic Concentration (Kill Curve)
It is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells for each cell line.[16]
Procedure:
-
Seed cells in a 24-well plate at a low density (e.g., 20-30% confluency).
-
The next day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418: 100-1000 µg/mL; for Puromycin: 0.5-10 µg/mL; for Hygromycin: 100-800 µg/mL).[14][17][18] Include a no-antibiotic control.
-
Replenish the medium with the corresponding antibiotic concentrations every 2-3 days.
-
Observe the cells daily for 7-14 days.
-
The lowest concentration that causes complete cell death by the end of the period is the optimal concentration for selection.[17]
Table 1: Typical Antibiotic Working Concentrations
| Antibiotic | Selection Gene | Typical Concentration Range | Cell Line Examples |
| G418 (Geneticin) | Neomycin (neo) | 200 - 800 µg/mL | HEK293, CHO, HeLa[8] |
| Puromycin | Puromycin N-acetyl-transferase (pac) | 1 - 10 µg/mL | Most mammalian cells |
| Hygromycin B | Hygromycin phosphotransferase (hph) | 100 - 500 µg/mL | HEK293, CHO[19] |
Protocol 4: Validation of INSR Expression by Western Blot
This protocol is to confirm the expression of the human insulin receptor protein in the stable cell lines.[2]
Procedure:
-
Cell Lysis: Lyse the cells from a confluent 6-well plate in 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel. Include a non-transfected control.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the insulin receptor β-subunit (e.g., at a 1:1000 dilution).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
Protocol 5: Functional Characterization by Insulin Binding Assay
This assay confirms that the expressed receptor can bind to its ligand, insulin.
Procedure:
-
Cell Plating: Seed the stable cell line and control cells in a 24-well plate.
-
Binding:
-
Wash the cells with binding buffer (e.g., serum-free medium with 1% BSA).
-
Incubate the cells with a fixed concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin) and increasing concentrations of unlabeled insulin for 2-4 hours at 4°C.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound insulin.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of unlabeled insulin. Perform Scatchard analysis to determine the receptor number (Bmax) and binding affinity (Kd).[21][22]
Table 2: Representative Insulin Binding Data
| Unlabeled Insulin (nM) | ¹²⁵I-Insulin Bound (cpm) |
| 0 | 15,000 |
| 0.1 | 13,500 |
| 1 | 9,000 |
| 10 | 4,500 |
| 100 | 1,800 |
| 1000 | 1,500 |
Insulin Receptor Signaling Pathway
Upon insulin binding, the insulin receptor undergoes a conformational change and autophosphorylates its β-subunits, activating its tyrosine kinase activity. This initiates a cascade of intracellular signaling events through two main pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.[23]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Transfection/Transduction Efficiency | Suboptimal cell health; Incorrect DNA/reagent ratio; Ineffective delivery method. | Use healthy, low-passage cells; Optimize transfection parameters; Try a different method (e.g., lentivirus for difficult cells). |
| No Resistant Colonies | Antibiotic concentration too high; Transfection failed; Selection started too early. | Perform a kill curve to determine the optimal antibiotic concentration; Confirm plasmid integrity and transfection efficiency (e.g., with a GFP reporter); Allow 24-48h recovery before adding antibiotic.[23] |
| High Background of Resistant Colonies | Antibiotic concentration too low; Incomplete cell death in kill curve. | Increase antibiotic concentration; Extend duration of kill curve experiment to ensure all control cells die. |
| Low or No INSR Expression in Clones | Gene silencing; Poor integration site; Protein degradation. | Screen multiple clones; Use a vector with a strong constitutive promoter; Include protease inhibitors during lysis. |
| Loss of Expression over Time | Instability of the integrated gene; Silencing of the promoter. | Re-clone the cell line from an early, frozen stock; Maintain a low level of selection pressure in the culture medium.[6] |
Conclusion
The generation of stable cell lines expressing the human insulin receptor is a fundamental technique for research and drug development. By following the detailed protocols outlined in these application notes, researchers can reliably produce and validate these essential cellular tools. Careful optimization of transfection, selection, and validation steps is key to establishing robust and reproducible cell lines for long-term studies.
References
- 1. addgene.org [addgene.org]
- 2. benchchem.com [benchchem.com]
- 3. Stable cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 4. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus [en.bio-protocol.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Generating Stable Cell Lines with Lentivirus [protocols.io]
- 10. addgene.org [addgene.org]
- 11. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 12. knowledge.lonza.com [knowledge.lonza.com]
- 13. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. takara.co.kr [takara.co.kr]
- 15. abo.com.pl [abo.com.pl]
- 16. Antibiotic Kill Curve [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.mirusbio.com [tools.mirusbio.com]
- 19. tools.mirusbio.com [tools.mirusbio.com]
- 20. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor [bio-protocol.org]
- 21. In vivo relationship between bound and free insulin in patients with diabetes having anti-insulin antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
Application Notes: Utilizing Human Insulin for In Vitro Metabolic Disease Modeling
References
- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]
- 5. Analysis of in vitro insulin resistance models and their physiological relevance to in vivo diet-induced adipose insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 10. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 13. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. abcam.com [abcam.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Insulin Promotes Glycogen Storage and Cell Proliferation in Primary Human Astrocytes | PLOS One [journals.plos.org]
- 18. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Human Insulin Concentration for Cell Viability
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing human insulin concentration in cell culture to ensure maximum cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of insulin in cell culture?
A1: In cell culture, insulin is a crucial supplement that acts as a potent growth factor. Its key roles include promoting cell growth and proliferation, facilitating glucose uptake and metabolism, preventing apoptosis (programmed cell death), and boosting protein synthesis.[1] It is a common component in serum-free media formulations, replacing growth factors typically found in serum.[1]
Q2: What is the typical starting concentration for human insulin in cell culture?
A2: A general starting concentration range for recombinant human insulin is 1 to 10 µg/mL.[1] However, the optimal concentration is highly dependent on the specific cell type being cultured. For instance, some specialized cells like adipocytes may require higher concentrations, while sensitive cell types like human neural stem cells may need significantly lower amounts.[1][2]
Q3: Can high concentrations of insulin be toxic to cells?
A3: Yes, for certain cell types, supra-physiological concentrations of insulin can be detrimental. For example, human neural stem cells (hNSCs) are particularly sensitive, and high insulin levels can induce apoptosis.[2] This is thought to be caused by a mechanism similar to insulin resistance, where the cell's survival signaling pathways, like the PI3K/Akt pathway, become less responsive.[2] Prolonged exposure to elevated insulin levels can also sensitize pancreatic β-cells to apoptosis.[3][4]
Q4: What are the signs of suboptimal insulin concentration?
A4:
-
Too Low/No Insulin: Withdrawal or insufficient insulin can lead to reduced cell proliferation, decreased metabolic activity, and ultimately, significant cell death or apoptosis.[2]
-
Too High Insulin: This can manifest as an unexpected decrease in cell viability, increased apoptotic markers (like cleaved caspase-3), and morphological changes indicative of cellular stress.[2] In some models, it can lead to insulin resistance, impairing normal signaling.[5][6]
Q5: Which signaling pathways are activated by insulin to promote cell viability?
A5: Insulin primarily promotes cell survival through the activation of two main signaling cascades:
-
PI3K/Akt Pathway: This is a central pathway for cell survival, growth, and metabolism. Activated Akt inhibits pro-apoptotic proteins, thereby preventing cell death.[7][8][9]
-
MAPK/ERK Pathway: This pathway is primarily involved in driving cell proliferation and differentiation.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability or Proliferation | Insufficient Insulin: The concentration may be too low for your specific cell type's metabolic needs. | Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µg/mL) and increasing incrementally (e.g., 1, 5, 10, 20 µg/mL) to identify the optimal concentration. |
| Degraded Insulin: Insulin can lose bioactivity if not stored or handled properly. Repeated freeze-thaw cycles can degrade the peptide. | Prepare single-use aliquots of your insulin stock solution and store them at -20°C. When preparing media, add insulin last to avoid prolonged exposure to warmer temperatures.[1] | |
| Unexpected Cell Death (Apoptosis) | Insulin Concentration Too High: Some cell lines, particularly primary human cells or stem cells, are sensitive to high insulin levels.[2] | Test a range of lower concentrations. For sensitive cells like hNSCs, optimal concentrations may be below 1 µg/mL (e.g., ~0.22 µM).[2] |
| Prolonged Exposure: Chronic exposure to high insulin can negatively impact some cell types, such as pancreatic β-cells.[4] | Consider protocols that use insulin only during specific phases of cell growth or differentiation rather than continuous exposure.[5] | |
| Inconsistent Experimental Results | Variable Insulin Activity: Inconsistent thawing or handling of insulin stock can lead to variability between experiments. | Always thaw insulin aliquots slowly on ice. Ensure thorough but gentle mixing when adding to the culture medium. Use a consistent protocol for media preparation. |
| Media Formulation: Some commercial media already contain insulin or other growth factors. | Always check the complete formulation of your basal medium to avoid unintentionally doubling the insulin concentration.[1] |
Data Summary Tables
Table 1: Recommended Human Insulin Concentrations for Various Cell Types
| Cell Type | Typical Concentration Range (µg/mL) | Notes | Reference(s) |
| CHO (Chinese Hamster Ovary) Cells | 2 - 10 mg/L (2 - 10 µg/mL) | Used to improve cell growth and monoclonal antibody production. | [10] |
| HEK-293 Cells | 5 - 20 mg/L (5 - 20 µg/mL) | Can significantly increase viral vector (AAV, Lentivirus) production. | [10] |
| Human Neural Stem Cells (hNSCs) | ~1.25 µg/mL (0.22 µM) | Highly sensitive to concentrations above this level, which can induce apoptosis. | [2] |
| Adipocytes (3T3-L1) | ~1 µg/mL | Used to induce differentiation from pre-adipocytes. | [11] |
| General Mammalian Cell Lines | 1 - 10 µg/mL | A common starting range for serum-free formulations. | [1][12] |
Table 2: Impact of Insulin Concentration on Cell Viability
| Cell Line | Insulin Concentration | Observed Effect on Cell Viability/Function | Reference(s) |
| CHO-K1 Cells | 2 mg/L (2 µg/mL) | 17% increase in cell growth and 51% increase in IgG production. | [10] |
| Human Neural Stem Cells (hNSCs) | 4.3 µM (~25 µg/mL) | Severe apoptotic cell death. | [2] |
| Primordial Germ Cells (Chicken) | 10 µg/mL | Optimal dose for promoting proliferation and inhibiting apoptosis. | [13] |
| Pancreatic β-Cells (MIN6) | 100 nM (~0.58 µg/mL) for 24h | Increased production of reactive oxygen species (ROS) and sensitization to apoptosis. | [4] |
Experimental Protocols
Protocol: Assessing Cell Viability with MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[15]
Materials:
-
Cells of interest
-
96-well flat-bottom culture plates
-
Complete culture medium
-
Serum-free culture medium
-
Recombinant human insulin stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency, then trypsinize and count them.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
Gently aspirate the complete medium.
-
Wash cells once with sterile PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 12-24 hours. This helps to synchronize the cells and reduce the influence of serum growth factors.
-
-
Insulin Treatment:
-
Prepare serial dilutions of human insulin in serum-free medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 5, 10, 20 µg/mL).
-
Aspirate the serum-free medium from the wells.
-
Add 100 µL of the appropriate insulin dilution to each well. Include "no cell" blanks and "untreated cell" controls.
-
Incubate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells (which represents 100% viability).
-
Visualizations
Caption: Insulin signaling via the PI3K/Akt pathway promotes cell survival.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. Insulin concentration is critical in culturing human neural stem cells and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. tandfonline.com [tandfonline.com]
- 6. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Understanding the role of recombinant insulin in cell culture systems: What the studies say - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Effects of Insulin on Proliferation, Apoptosis, and Ferroptosis in Primordial Germ Cells via PI3K-AKT-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Insulin Signaling Western Blots
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Western blot analysis of insulin signaling pathways.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any signal for my phosphorylated protein (e.g., p-Akt, p-IRS1). What went wrong?
A1: A lack of signal for phosphorylated proteins is a common issue with several potential causes:
-
Low Protein Abundance: The basal levels of phosphorylated proteins can be very low.[1] It is crucial to include a positive control, such as cells stimulated with insulin or other growth factors, to ensure the pathway is activated.[1]
-
Phosphatase Activity: During sample preparation, endogenous phosphatases are released and can rapidly dephosphorylate your target protein.[1][2][3] Always use a lysis buffer freshly supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[1][2][4] Keep samples on ice at all times.[2][5]
-
Insufficient Protein Load: Phosphorylated proteins are often less abundant than their total counterparts. You may need to load a higher amount of total protein, typically between 30-100 µg per lane, to detect a signal.[1][6]
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. It is essential to perform an antibody titration to find the optimal dilution for your specific experimental conditions.[1][7][8][9]
-
Inefficient Transfer: High molecular weight proteins like IRS-1 (~170-185 kDa) may transfer inefficiently. Consider using a wet transfer system, potentially overnight, for large proteins. You can verify transfer efficiency using a reversible membrane stain like Ponceau S.[10]
Q2: My blot has very high background, making it difficult to see my bands. How can I fix this?
A2: High background can obscure specific signals. Here are the most effective ways to reduce it:
-
Choice of Blocking Buffer: When detecting phosphoproteins, avoid using non-fat dry milk for blocking. Milk contains casein, a phosphoprotein that can cross-react with anti-phospho antibodies, leading to high background.[1][3][5][11] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[1][4]
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the duration and number of washes (e.g., three washes of 10 minutes each) with TBST after primary and secondary antibody incubations.[1][5]
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies are a common cause of high background.[5][12] Try reducing the antibody concentration.[4][5]
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any stage.[13]
Q3: I see multiple bands in my lane, but I only expect one for my target protein. What does this mean?
A3: The presence of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate. This can often be resolved by optimizing the antibody concentration and ensuring adequate blocking and washing.[4]
-
Protein Degradation: If your lysis buffer lacks sufficient protease inhibitors, your target protein may be degraded, leading to smaller bands.[6] Always add fresh protease inhibitors to your lysis buffer.[6]
-
Post-Translational Modifications: Proteins in the insulin signaling pathway, like IRS-1, can undergo various post-translational modifications which can cause them to run at slightly different molecular weights.[14]
-
Splice Variants or Isoforms: The antibody may be recognizing different isoforms of the target protein.
Q4: Should I use TBS-T or PBS-T for my buffers when detecting phosphorylated proteins?
A4: It is highly recommended to use Tris-Buffered Saline (TBS) with Tween 20 (TBST) instead of Phosphate-Buffered Saline (PBS). The phosphate in PBS can interfere with the binding of some phospho-specific antibodies, potentially reducing your signal.[2][14]
Q5: How do I strip and re-probe my blot to detect total protein after probing for the phosphorylated form?
A5: Stripping removes the primary and secondary antibodies, allowing you to re-probe the same membrane, which is essential for comparing phosphorylated protein levels to total protein levels.[15][16]
-
Membrane Choice: PVDF membranes are more durable and better suited for stripping and re-probing compared to nitrocellulose.[15][17]
-
Procedure: Use a commercial stripping buffer or a lab-prepared one (e.g., a low pH glycine solution or a solution containing SDS and a reducing agent).[17][18] After stripping, it is critical to wash the membrane thoroughly and then re-block it before incubating with the next primary antibody.[17][19]
-
Verification: Before re-probing, you should incubate the stripped membrane with only the secondary antibody and perform detection to ensure the original antibodies were completely removed.[16]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions for insulin signaling Western blots.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inadequate cell stimulation | Ensure cells are properly stimulated with insulin (e.g., 10-100 nM for 10-15 min). Include a positive control.[1][6] |
| Phosphatase/protease activity | Add fresh phosphatase and protease inhibitor cocktails to lysis buffer. Keep samples on ice.[1][2][6] | |
| Low protein load | Increase total protein loaded per lane to 30-100 µg for phospho-targets.[1][6] | |
| Suboptimal antibody concentration | Perform an antibody titration to determine the optimal primary and secondary antibody dilutions.[7][9] | |
| Inefficient protein transfer | Optimize transfer time and conditions, especially for large proteins (>150 kDa). Use a wet transfer. Confirm transfer with Ponceau S stain.[20][10] | |
| Incorrect buffer system | Use TBST instead of PBST for all wash and antibody incubation steps for phospho-proteins.[2][14] | |
| High Background | Incorrect blocking agent | Use 5% BSA in TBST for blocking when detecting phosphoproteins, not non-fat milk.[1][3] |
| Insufficient washing | Increase the number and duration of wash steps after antibody incubations (e.g., 3 x 10 min).[1][5] | |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies.[4][5][21] | |
| Membrane contamination | Handle the membrane only with clean forceps. Ensure all trays and equipment are clean.[13] | |
| Multiple or Non-Specific Bands | Non-specific antibody binding | Optimize primary antibody dilution. Ensure blocking is sufficient (at least 1 hour at room temperature).[12][21] |
| Protein degradation | Use fresh lysis buffer with a complete protease inhibitor cocktail.[6][10] | |
| Secondary antibody is non-specific | Run a control lane with only the secondary antibody to check for non-specific binding.[10] | |
| Incorrect Molecular Weight | Post-translational modifications | Phosphorylation and glycosylation can alter a protein's migration. Consult literature for expected shifts.[14] |
| Gel running conditions | Run the gel at a lower voltage to prevent smiling or distorted bands. | |
| Splice variants/isoforms | Check the antibody datasheet to see if it detects multiple isoforms. |
Key Protein Data
This table provides the approximate molecular weights of key proteins in the insulin signaling pathway. Note that apparent molecular weight on SDS-PAGE can vary due to post-translational modifications.
| Protein | Function | Approximate Molecular Weight (kDa) | Notes |
| Insulin Receptor β (IR-β) | Tyrosine kinase receptor subunit | ~95 kDa | The mature receptor is a heterotetramer.[22] |
| IRS-1 | Adaptor/scaffolding protein | ~170 - 185 kDa | Heavily phosphorylated; can migrate as a broad band.[20][14] |
| PI3K (p85 subunit) | Regulatory subunit of PI3-Kinase | ~85 kDa | Binds to phosphorylated IRS proteins.[23] |
| Akt (Protein Kinase B) | Serine/threonine kinase | ~60 kDa | A central node in the signaling pathway. |
| GSK-3β | Serine/threonine kinase | ~46 kDa | A downstream target of Akt. |
| mTOR | Serine/threonine kinase | ~289 kDa | A very large protein, transfer can be difficult. |
| p70S6K | Serine/threonine kinase | ~70 - 85 kDa | Downstream of mTOR; exists as multiple isoforms. |
| GAPDH | Loading Control (Glycolysis) | ~37 kDa | Expression may be affected by metabolic studies.[24][25] |
| β-Actin | Loading Control (Cytoskeleton) | ~42 kDa | Expression can be affected by insulin treatment in some tissues.[25][26] |
| α-Tubulin | Loading Control (Cytoskeleton) | ~55 kDa | Generally a stable loading control.[27] |
Visualized Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. inventbiotech.com [inventbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 13. licorbio.com [licorbio.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - NL [thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 25. blog.cellsignal.com [blog.cellsignal.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. huabio.com [huabio.com]
preventing desensitization in insulin stimulation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during insulin stimulation assays, with a focus on preventing cellular desensitization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing a blunted or no response to insulin stimulation. What are the common causes of this desensitization?
A1: Insulin resistance or desensitization in cell culture models is a frequent issue. Several factors can contribute to a reduced cellular response to insulin:
-
Prolonged Insulin Exposure: Chronic exposure to high concentrations of insulin can lead to the downregulation of the insulin receptor (IR) and desensitization of the downstream signaling pathway.[1][2] This is a common method for intentionally inducing insulin resistance in vitro.[1]
-
High Glucose Concentrations: Culturing cells in high-glucose media can induce a state of insulin resistance, often characterized by impaired PI3K/Akt signaling.[3][4][5]
-
High Cell Density: As cell density increases, insulin-stimulated signaling can be attenuated.[6] This may be due to changes in the abundance of protein-tyrosine phosphatases (PTPases) that regulate the insulin action pathway.[6]
-
High Passage Number: Continuous subculturing of cell lines can lead to significant alterations in their characteristics, including morphology, growth rates, and response to stimuli like insulin.[7] It is well-documented that high-passage cells can exhibit reduced protein expression and altered signaling responses.
-
Serum Components: Serum contains various growth factors and hormones, including insulin, that can activate downstream signaling pathways. Failure to remove serum before insulin stimulation can lead to high basal signaling and mask the effects of exogenous insulin.[8][9]
Q2: How can I prevent insulin receptor downregulation and desensitization in my experiments?
A2: Preventing desensitization is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Serum Starvation: Prior to insulin stimulation, it is essential to serum-starve the cells. This process removes endogenous growth factors from the culture medium, reducing basal signaling activity and increasing the cells' sensitivity to insulin.[8][9][10] The duration of serum starvation can vary depending on the cell type but typically ranges from 3 to 24 hours.[8][9][11]
-
Control Insulin Exposure: Avoid prolonged incubation with high concentrations of insulin unless the experimental goal is to induce insulin resistance. For acute stimulation assays, a short incubation period (e.g., 10-30 minutes) is generally sufficient to observe a robust response.[12][13]
-
Optimize Cell Density: Plate cells at a consistent and optimal density for your specific cell line and assay. Avoid letting cells become overly confluent, as this can alter their signaling responses.[6]
-
Monitor Passage Number: Use cells with a low and consistent passage number for all experiments.[7] It is advisable to establish a cell bank of low-passage cells to ensure a consistent supply for your studies.
-
Use Appropriate Controls: Always include appropriate controls in your experiments, such as unstimulated cells (basal), and cells treated with a vehicle control.
Q3: What is a standard protocol for serum starvation before an insulin stimulation assay?
A3: A typical serum starvation protocol involves the following steps:
-
Grow cells to the desired confluency (often 70-80%).[11]
-
Aspirate the complete growth medium.
-
Wash the cells twice with sterile, warm phosphate-buffered saline (PBS) to remove any residual serum.[9]
-
Replace the PBS with a serum-free medium. The composition of this medium can vary, but it is often the basal medium (e.g., DMEM) without fetal bovine serum (FBS).[9] Some protocols recommend using a low concentration of bovine serum albumin (BSA) (e.g., 0.5%) in the starvation medium.[12]
-
Incubate the cells for a defined period, which can range from a few hours to overnight, depending on the cell line and the specific signaling pathway being investigated.[8][11]
Q4: My basal (unstimulated) signaling levels are high. What could be the cause?
A4: High basal signaling can obscure the effects of insulin stimulation. Common causes include:
-
Incomplete Serum Removal: Residual serum in the culture wells can activate signaling pathways. Ensure thorough washing of cells before adding the serum-free medium.
-
Cell Stress: Various stressors, including the process of changing the medium, can activate signaling pathways like the MAPK/ERK pathway.[9] Handle cells gently and minimize the time they are outside the incubator.
-
Cell Density: As mentioned, high cell density can lead to alterations in basal signaling.[6]
-
Contamination: Mycoplasma or other microbial contamination can affect cellular signaling. Regularly test your cell cultures for contamination.
Data Summary
Table 1: Factors Influencing Insulin Receptor Desensitization
| Factor | Observation | Potential Mechanism | Recommended Practice |
| Prolonged Insulin Exposure | Decreased maximal insulin response.[1][14][15] | Downregulation of insulin receptor (IR) and key signaling proteins (e.g., IRS1, Akt).[1][2] | Use short, acute insulin stimulation times (10-30 min).[12][13] |
| High Glucose | Impaired PI3K/Akt pathway activation.[3] | Serine/threonine phosphorylation of IRS proteins, impeding their interaction with the IR.[3] | Culture cells in physiological glucose concentrations when possible. |
| High Cell Density | Attenuated post-receptor signaling.[6] | Alterations in the abundance of protein-tyrosine phosphatases (PTPases) like PTP1B and LAR.[6] | Maintain consistent and sub-confluent cell densities for experiments. |
| High Passage Number | Altered gene expression, morphology, and response to stimuli. | Genetic and epigenetic drift over time in culture.[16] | Use low-passage cells and maintain a frozen stock. |
| Presence of Serum | Increased basal phosphorylation of signaling molecules (e.g., Akt, AMPK).[8][9] | Growth factors in serum activate parallel or overlapping signaling pathways.[8] | Perform serum starvation prior to insulin stimulation.[8][9] |
Experimental Protocols & Methodologies
Protocol 1: Standard Insulin Stimulation and Cell Lysis for Western Blot Analysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation:
-
Once cells reach the desired confluency, aspirate the growth medium.
-
Wash the cell monolayer twice with warm, sterile PBS.
-
Add serum-free medium (e.g., DMEM) and incubate for 3-24 hours at 37°C in a CO2 incubator. The optimal starvation time should be determined empirically for each cell line.
-
-
Insulin Stimulation:
-
Prepare a stock solution of insulin in a suitable vehicle (e.g., sterile water or PBS).
-
Dilute the insulin stock to the desired final concentration in serum-free medium immediately before use.
-
Aspirate the starvation medium and add the insulin-containing medium to the cells. For unstimulated controls, add serum-free medium with the vehicle.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant, which contains the protein extract, for downstream analysis such as Western blotting.
-
Protocol 2: Glucose Uptake Assay
-
Cell Culture and Differentiation: Differentiate cells as required (e.g., 3T3-L1 preadipocytes to adipocytes).
-
Serum Starvation: Perform serum starvation as described in Protocol 1. Some protocols for glucose uptake assays recommend starving in Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA for at least 2 hours.[12]
-
Insulin Stimulation:
-
Glucose Uptake Measurement:
-
To initiate glucose uptake, add a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [3H]2-deoxyglucose) and unlabeled 2-deoxy-D-glucose.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
To stop the uptake, quickly aspirate the glucose solution and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in a lysis buffer (e.g., 0.1% SDS).[12]
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Normalization: Normalize the glucose uptake data to the total protein content in each sample, which can be determined using a BCA protein assay.
Visualizations
Caption: Canonical PI3K/Akt insulin signaling pathway.
Caption: Workflow for insulin stimulation assays.
Caption: Causes of insulin desensitization.
References
- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]
- 4. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cell density-dependent changes in the insulin action pathway: evidence for involvement of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Antibody-induced Desensitization of the Insulin Receptor: STUDIES OF THE MECHANISM OF DESENSITIZATION IN 3T3-L1 FATTY FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Desensitization of the insulin receptor at an early postreceptor step by prolonged exposure to antireceptor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Insulin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their insulin bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during insulin bioassay experiments.
Issue 1: High Background Signal
A high background signal can mask the specific signal from insulin stimulation, leading to a low signal-to-noise ratio and difficulty in interpreting results.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Washing | Increase the number of wash steps (e.g., from 3 to 5 washes). Ensure complete removal of wash buffer between each step by aspiration. Use a slightly larger volume of wash buffer. Consider adding a short soak time (30 seconds) during each wash.[1] |
| Insufficient Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. The concentration and incubation time may need to be adjusted. For example, increasing the BSA concentration from 1% to 5% or extending the blocking time from 1 hour to 2 hours can be beneficial.[2] |
| Non-specific Antibody Binding | Ensure the primary and secondary antibodies are specific to the target protein. Run controls without the primary antibody to check for non-specific binding of the secondary antibody. Consider using pre-adsorbed secondary antibodies. |
| High Endogenous Activity | For phosphorylation assays, ensure complete serum starvation to reduce basal phosphorylation levels. The duration of serum starvation may need to be optimized for your specific cell line (e.g., 4 hours vs. overnight). |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter-sterilize buffers to remove any particulate matter. |
Issue 2: Low or No Signal
A weak or absent signal upon insulin stimulation can be due to a variety of factors, from reagent issues to problems with the biological system.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Insulin | Ensure insulin is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment. Test the activity of the insulin stock using a well-characterized cell line known to be responsive. |
| Cell Health and Responsiveness | Use cells at a low passage number and ensure they are healthy and not overgrown. Cell density can affect insulin signaling.[3] Optimize cell seeding density to achieve 80-90% confluency at the time of the assay. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures for insulin stimulation and antibody incubations. Ensure all reagents are brought to the recommended temperature before use.[4] |
| Incorrect Reagent Concentrations | Titrate primary and secondary antibodies to determine the optimal concentration for your assay. Using too little antibody can result in a weak signal. |
| Degradation of Target Protein | Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation and dephosphorylation of your target proteins.[5][6] |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a cell counter to ensure the same number of cells is added to each well. |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent pipetting technique for all wells. When adding reagents, touch the pipette tip to the side of the well to ensure accurate volume transfer.[7] |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, which can lead to variability, fill the outer wells with sterile water or PBS. Ensure the incubator has adequate humidity. |
| Inconsistent Incubation Times | Stagger the addition of reagents to ensure that each well is incubated for the correct amount of time, especially for time-sensitive steps. |
| Variable Reagent Quality | Prepare enough of each master mix for all replicates to minimize well-to-well variation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal serum starvation time for my cells?
A1: The optimal serum starvation time can vary between cell types. While overnight starvation is common, some sensitive cell lines may experience stress and detachment with prolonged starvation. It is recommended to test different starvation periods (e.g., 2, 4, 8, and 16 hours) and assess both basal and insulin-stimulated signals to determine the best window for your specific cells. In some cases, starving in a low-serum medium (e.g., 0.5% FBS or BSA) may be a better alternative to complete serum withdrawal.
Q2: How can I be sure my insulin is active?
A2: To verify the bioactivity of your insulin, it is best to test it on a well-characterized, insulin-responsive cell line (e.g., 3T3-L1 adipocytes, HepG2 cells) and measure a known downstream effect, such as Akt phosphorylation or glucose uptake. A dose-response curve can be generated to determine the EC50, which should be consistent with expected values for that cell line.
Q3: What are the best controls to include in my insulin bioassay?
A3: Several controls are essential for a robust insulin bioassay:
-
Vehicle Control: Cells treated with the same solvent used to dissolve insulin (e.g., sterile water with a small amount of acetic acid).
-
Positive Control: A known concentration of insulin that gives a maximal response.
-
Negative Control: For inhibition studies, a known inhibitor of the insulin signaling pathway (e.g., a PI3K inhibitor like wortmannin for Akt phosphorylation assays).
-
Unstimulated Control: Cells that are not treated with insulin to measure the basal signal.
Q4: How do I choose the right lysis buffer for my phosphorylation assay?
A4: The choice of lysis buffer is critical for preserving the phosphorylation state of your proteins. A common choice is a RIPA (Radioimmunoprecipitation assay) buffer, which is a relatively strong denaturing buffer. It is crucial that the lysis buffer is always supplemented with a cocktail of protease and phosphatase inhibitors to prevent enzymatic degradation and dephosphorylation of your target proteins.[5][6] The exact composition of the lysis buffer may need to be optimized for your specific cell type and target protein.
Q5: What are some common pitfalls in analyzing insulin bioassay data?
A5: Common pitfalls include:
-
Inadequate Curve Fitting: For dose-response curves, using an inappropriate model can lead to inaccurate EC50 values. A four-parameter logistic (4PL) model is often recommended.
-
Ignoring Outliers: While outliers should not be arbitrarily removed, it is important to identify and investigate them. Statistical tests can be used to determine if a data point is a significant outlier.
-
Not Normalizing Data: For cell-based assays, it is important to normalize the signal to the number of cells or total protein content in each well to account for variations in cell seeding.
-
Comparing Data Across Different Experiments: Direct comparison of raw data between experiments can be misleading due to inter-assay variability. It is often better to express data as a fold-change relative to the control within each experiment.
Data Presentation: Quantitative Impact of Assay Parameters
The following tables summarize the quantitative impact of various experimental parameters on insulin bioassay performance. Note: Some values are illustrative to demonstrate the principles of optimization.
Table 1: Effect of Serum Starvation Time on Insulin-Stimulated Glucose Uptake
| Serum Starvation Time (hours) | Basal Glucose Uptake (pmol/min/mg protein) | Insulin-Stimulated Glucose Uptake (pmol/min/mg protein) | Fold Induction (Insulin/Basal) | Signal-to-Noise Ratio |
| 0 | 50 ± 5 | 75 ± 8 | 1.5 | 5 |
| 4 | 25 ± 3 | 125 ± 12 | 5.0 | 25 |
| 16 (Overnight) | 15 ± 2 | 150 ± 15 | 10.0 | 50 |
| 24 | 12 ± 3 | 110 ± 20 | 9.2 | 30 |
This table illustrates that increasing serum starvation time generally decreases basal glucose uptake and increases the fold induction by insulin, leading to a better signal-to-noise ratio. However, excessively long starvation can lead to cell stress and reduced overall response.
Table 2: Impact of Washing Steps on Background Signal in an Insulin Receptor Phosphorylation ELISA
| Number of Washes | Background Absorbance (450 nm) | Signal Absorbance (450 nm) | Signal-to-Background Ratio |
| 1 | 0.350 | 1.200 | 3.4 |
| 3 | 0.150 | 1.150 | 7.7 |
| 5 | 0.075 | 1.125 | 15.0 |
| 5 (with 30s soak) | 0.050 | 1.120 | 22.4 |
This table demonstrates that increasing the number of wash steps, and including a soak time, can significantly reduce background absorbance and improve the signal-to-background ratio.
Experimental Protocols
Protocol 1: Insulin Receptor Binding Assay (Radioligand)
This protocol describes a competitive binding assay to determine the affinity of unlabeled insulin for the insulin receptor using a radiolabeled insulin tracer.
Materials:
-
Cells or cell membranes expressing the insulin receptor (e.g., IM-9 cells)
-
Binding Buffer: 100 mM HEPES, 100 mM NaCl, 5 mM KCl, 1.3 mM MgSO4, 1 mM EDTA, 10 mM glucose, 15 mM NaOAc, 1% BSA, pH 7.6
-
Radiolabeled Insulin: e.g., [¹²⁵I]-insulin
-
Unlabeled Insulin (for competition)
-
Wash Buffer: Ice-cold PBS
-
Scintillation fluid and counter
Methodology:
-
Cell/Membrane Preparation: Prepare cells or cell membranes at a concentration of 2 x 10^6 cells/mL in binding buffer.
-
Assay Setup: In microcentrifuge tubes, add the following in order:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-insulin (e.g., 0.1 nM).
-
Increasing concentrations of unlabeled insulin (for competition curve) or test compound.
-
Cell/membrane suspension.
-
-
Incubation: Incubate the tubes at 15°C for 2.5 hours with gentle agitation to reach equilibrium.
-
Separation of Bound and Free Ligand: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the cells/membranes with bound radioligand.
-
Washing: Carefully aspirate the supernatant. Wash the pellet with ice-cold PBS to remove unbound radioligand. Repeat the centrifugation and washing step.
-
Quantification: Resuspend the pellet in a small volume of buffer, transfer to a scintillation vial with scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of bound radiolabeled insulin against the concentration of unlabeled insulin. Fit the data to a one-site or two-site binding model to determine the IC50 and subsequently the Ki.
Protocol 2: Insulin-Stimulated Akt Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated Akt (a downstream target of insulin signaling) in cell lysates by Western blotting.
Materials:
-
Cell culture reagents
-
Insulin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Anti-phospho-Akt (e.g., Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum starve the cells for 4-16 hours. Stimulate cells with insulin at the desired concentration and for the desired time (e.g., 100 nM for 15 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-Akt) overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Akt antibody to normalize for protein loading.
Protocol 3: Insulin-Stimulated Glucose Uptake Assay
This protocol describes a common method to measure glucose uptake in cells using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.
Materials:
-
Differentiated cells in culture plates (e.g., 3T3-L1 adipocytes)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B (for measuring non-specific uptake)
-
Lysis Buffer (e.g., 0.1% SDS)
-
Scintillation fluid and counter
Methodology:
-
Serum Starvation: Wash differentiated cells once with KRH buffer. Serum starve the cells in KRH buffer containing 0.5% BSA for at least 2 hours.
-
Insulin Stimulation: Wash the cells with KRH buffer. Add KRH buffer with or without insulin (e.g., 100 nM) and incubate for 10-20 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake. To determine non-specific uptake, pre-incubate some wells with cytochalasin B before adding the radiolabeled glucose.
-
Stopping the Assay: To stop the uptake, quickly aspirate the media and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in lysis buffer and shake for 30 minutes.
-
Quantification: Transfer a portion of the lysate to a scintillation vial with scintillation fluid and count the radioactivity.
-
Data Normalization: In a parallel set of wells, determine the total protein concentration using a BCA assay to normalize the glucose uptake data.
-
Calculation: Specific glucose uptake is calculated by subtracting the non-specific uptake from the total uptake.
Mandatory Visualizations
Caption: The insulin signaling pathway leading to glucose uptake and other metabolic effects.
Caption: A general experimental workflow for a typical insulin bioassay.
References
- 1. arp1.com [arp1.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of protease inhibitors on basal and insulin-stimulated lipid metabolism, insulin binding, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Variability in Glucose Uptake Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in glucose uptake experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during glucose uptake assays, offering potential causes and solutions.
Issue 1: High Background Signal
A high background signal can mask the true signal from glucose uptake, leading to inaccurate results.
| Potential Cause | Suggested Solution |
| Incomplete Washing | Ensure thorough but gentle washing of cells with ice-cold PBS or a specified wash buffer to remove all extracellular labeled glucose analog (e.g., 2-DG or 2-NBDG).[1][2] After each wash, ensure complete removal of the buffer.[1] |
| Cellular Stress | For sensitive cell lines, prolonged serum starvation can cause stress and detachment, leading to increased background. Optimize the starvation period (2-4 hours) or use a low-serum medium (e.g., 0.5% FBS or BSA).[1] |
| Reagent Contamination | Use fresh, high-quality reagents and sterile techniques to avoid contamination that could interfere with the assay. |
| Fluorescent Inhibitor Interference | Some inhibitors may be fluorescent and interfere with fluorescent glucose analogs like 2-NBDG.[1] Run a control with the inhibitor and detection reagents in the absence of cells to check for interference.[1] |
Logical Workflow for Troubleshooting High Background
References
serum starvation optimization before insulin treatment
Welcome to the Technical Support Center for Serum Starvation Optimization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for optimizing serum starvation prior to insulin treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions regarding serum starvation for insulin signaling studies.
Q1: Why is serum starvation necessary before insulin stimulation?
A1: Serum starvation is a critical step to reduce the baseline activity of intracellular signaling pathways.[1] Serum, particularly fetal bovine serum (FBS), is rich in growth factors and hormones, including insulin, which constitutively activate signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[2][3] By removing these external stimuli, cells enter a quiescent state (G0/G1 phase), leading to lower basal phosphorylation of key signaling proteins.[4][5] This synchronization enhances the signal-to-noise ratio, making the cellular response to a specific stimulus, such as a defined concentration of insulin, more pronounced and reproducible.[2]
Q2: What is the optimal duration for serum starvation?
A2: The ideal serum starvation duration is highly dependent on the cell type.[6] While many robust, transformed cell lines can tolerate 16-24 hours of starvation, more sensitive or primary cells may only tolerate 2-4 hours before undergoing apoptosis.[6] A time-course experiment is strongly recommended to determine the optimal window that minimizes basal signaling without compromising cell viability.[6] Durations can range from 30 minutes to several weeks, but a common timeframe is overnight (12-16 hours).[4][7]
Q3: What concentration of serum should be used during starvation?
A3: The goal is to minimize growth factor signaling. This can be achieved by using a completely serum-free medium or a medium with a significantly reduced serum concentration.[7] Common low-serum concentrations range from 0.1% to 0.5% FBS.[7] Using a low serum concentration can sometimes help maintain cell viability and attachment compared to a completely serum-free condition, especially for prolonged starvation periods.[6][8]
Q4: How does serum starvation affect cell viability and behavior?
A4: Prolonged serum starvation can be a significant stressor, potentially leading to increased apoptosis, autophagy, and changes in gene expression.[8][9] It is crucial to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) and morphology during optimization. Some cell lines may detach or show signs of distress. Serum starvation is not always a passive process; it can actively trigger divergent signaling responses that differ between cell types.[1][7]
Q5: Should I wash the cells before adding the starvation medium?
A5: Yes. To ensure the complete removal of growth factors present in the complete medium, it is best practice to wash the cells at least once or twice with a sterile, warm buffer like Phosphate-Buffered Saline (PBS) or with the serum-free/low-serum medium itself before beginning the starvation period.[4][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High basal phosphorylation of Akt/ERK after starvation. | 1. Incomplete removal of serum: Residual growth factors are still activating the pathway. 2. Starvation time is too short: Cells have not yet reached a quiescent state. 3. Starvation time is too long: Cellular stress is activating survival pathways.[7][10] 4. High cell confluency: Cell-to-cell contact can induce signaling. 5. Autocrine signaling: Cells may be producing their own growth factors. | 1. Ensure thorough washing (2-3 times) with warm PBS before adding starvation media.[7] 2. Increase starvation time. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal duration.[6] 3. Decrease starvation time. Check for signs of stress or apoptosis. 4. Perform experiments at 70-80% confluency, not 100%.[4][8] 5. Try a lower seeding density or use specific inhibitors if the autocrine factor is known. |
| Low or no response to insulin stimulation. | 1. Cell death: Prolonged starvation has led to significant apoptosis.[9] 2. Receptor downregulation: Starvation conditions may have caused a reduction in insulin receptor expression. 3. Insulin degradation: Insulin may be unstable in the experimental conditions. | 1. Check cell viability. Reduce starvation time or use a low-serum (0.1-0.2%) medium instead of serum-free.[6] 2. Allow a short recovery period in fresh starvation medium before insulin stimulation. 3. Prepare fresh insulin stocks and add them directly to the medium. Ensure the medium pH is stable. |
| High variability between replicate experiments. | 1. Inconsistent cell confluency: Different levels of cell-to-cell contact. 2. Inconsistent starvation duration: Even small differences can affect basal signaling. 3. Batch-to-batch variation in serum: If using low-serum media, different lots of FBS can have varying levels of growth factors.[3] | 1. Plate the same number of cells for each experiment and aim for a consistent confluency (e.g., 80%) at the time of stimulation. 2. Standardize the timing of all steps in the protocol precisely. 3. Use the same batch of FBS for an entire set of experiments. |
| Cells are detaching from the plate during starvation. | 1. Loss of adhesion factors: Serum contains proteins that promote cell attachment. 2. Increased cell death (anoikis). | 1. Use plates coated with an extracellular matrix protein (e.g., poly-L-lysine, collagen, or fibronectin).[7] 2. Reduce the starvation period or use a low concentration of serum (e.g., 0.1%). |
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing issues with high background signaling.
Experimental Protocols
Here is a general protocol for serum starvation and insulin stimulation. Note that all steps should be optimized for your specific cell line.
Protocol: Serum Starvation and Insulin Stimulation for Western Blot Analysis
-
Cell Seeding:
-
Plate cells in complete growth medium (e.g., DMEM with 10% FBS) at a density that will result in 70-80% confluency on the day of the experiment.[4]
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Serum Starvation:
-
Aspirate the complete growth medium.
-
Wash the cell monolayer twice with sterile, pre-warmed PBS to remove residual serum.[7]
-
Add pre-warmed starvation medium (e.g., DMEM with 0.2% FBS or serum-free DMEM).[11] The volume should be sufficient to prevent the cells from drying out.
-
Incubate for the optimized duration (typically 12-16 hours).
-
-
Insulin Stimulation:
-
Prepare a stock solution of insulin in sterile water or a appropriate buffer.
-
Dilute the insulin stock directly into fresh, pre-warmed starvation medium to the desired final concentration (e.g., 100 nM).
-
Aspirate the old starvation medium from the cells.
-
Add the insulin-containing medium to the cells and incubate for the desired time (e.g., 10-20 minutes for Akt phosphorylation).[12] For the negative control, add starvation medium without insulin.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice.
-
Aspirate the medium and quickly wash the cells once with ice-cold PBS.[4]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Proceed with sample preparation for Western blotting to analyze the phosphorylation status of proteins like Akt and ERK.
-
Experimental Workflow Diagram
Quantitative Data Summaries
The optimal conditions for serum starvation vary significantly between cell lines. The following table summarizes typical ranges reported in the literature. It is essential to empirically determine the optimal conditions for your specific cell line.
| Parameter | Common Range | Cell Line Examples | Notes |
| Starvation Duration | 2 - 24 hours | L6 Myotubes: 3 hours[12] HEK293: 4 - 24 hours[7] Fibroblasts: 12 - 16 hours[4] Primary Cells: Can be < 2 hours[6] | Longer times increase the risk of apoptosis and stress-induced signaling.[8][9] |
| Serum Concentration | 0% - 0.5% | HEK293, Myotubes: 0% (Serum-free) or 0.5% BSA[7] General Use: 0.1% - 0.5% is common to maintain viability.[5] | Completely serum-free conditions can cause cell detachment.[7] |
| Insulin Concentration | 10 - 100 nM | L6 Myotubes: 100 nM[12] 3T3-L1 Adipocytes: 10 nM | The concentration should be sufficient to elicit a maximal response in the pathway of interest. |
| Stimulation Time | 5 - 30 minutes | Akt Phosphorylation: Peaks around 15-20 minutes.[12] ERK Phosphorylation: Can be more transient, peaking earlier. | Time-course experiments are crucial to capture peak phosphorylation. |
Canonical Insulin Signaling Pathway
Serum starvation aims to reduce the basal activity of this pathway to allow for clear detection of insulin-induced activation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Dissolving Human Insulin Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and dissolution of human insulin powder for experimental use.
Troubleshooting Guides
This section addresses common issues encountered during the handling and dissolution of human insulin powder.
| Problem | Potential Cause | Recommended Solution |
| Insulin powder will not dissolve or solution is cloudy at neutral pH. | Insulin has low solubility at a neutral pH. Its isoelectric point is around 5.3.[1] | Use an acidic solvent for initial reconstitution. A common method is to dissolve the insulin in dilute hydrochloric acid (HCl) or acetic acid to a pH of 2-3.[1][2] For cell culture, this acidic stock solution is typically diluted to a final concentration where the acidic pH does not affect the culture medium.[3] |
| Solution becomes cloudy or forms a precipitate after adjusting the pH back to neutral. | The solution is passing through insulin's isoelectric point (pI ~5.3) where its solubility is at its minimum, causing it to precipitate.[4] | This is often a transient phase. Continue to adjust the pH to the desired final value (e.g., 7.4), and the solution should become clear again.[4] Avoid prolonged exposure to the isoelectric point pH. |
| Inconsistent experimental results. | This could be due to variable levels of insulin aggregation between samples. | Implement a standardized protocol for insulin preparation and handling. Monitor for aggregation using techniques like Thioflavin T (ThT) fluorescence assay or dynamic light scattering (DLS) to ensure consistency.[5] |
| Solution becomes cloudy over time, even after successful initial dissolution. | This is likely due to insulin aggregation. Factors that can promote aggregation include elevated temperatures, agitation, and contact with certain surfaces.[6][7] | Store reconstituted insulin solutions at recommended temperatures (see storage guidelines below). Avoid vigorous shaking or vortexing.[4][8] Consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) for long-term storage of reconstituted insulin.[9][10] |
| Loss of insulin activity. | This can be caused by denaturation due to improper handling, such as exposure to high temperatures, extreme pH for extended periods, or repeated freeze-thaw cycles.[11][12] | Follow recommended storage and handling protocols strictly. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2][9] |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: How should I store the lyophilized human insulin powder?
A1: Lyophilized insulin powder should be stored desiccated at -20°C for long-term stability.[4][9] For shorter periods, some manufacturers state that it can be stable at room temperature for a few weeks, but cold storage is recommended.[9][10]
Q2: What are the recommended storage conditions for reconstituted insulin solutions?
A2: Reconstituted insulin solutions can be stored at 2-8°C for up to 23 days or at room temperature (18-22°C) for up to 2 days.[4] For longer-term storage, it is advisable to store aliquots at -20°C.[1][2] To prevent degradation, avoid repeated freeze-thaw cycles.[8][9]
Q3: Can I autoclave my insulin solution to sterilize it?
A3: No, insulin solutions cannot be autoclaved as the heat will denature the protein.[1][2] Sterile filtration using a low protein-binding filter (e.g., 0.2 µm) is the recommended method for sterilization.[4]
Dissolution
Q4: What is the best solvent to dissolve human insulin powder?
A4: Due to its poor solubility at neutral pH, the recommended practice is to first dissolve the insulin powder in a dilute acidic solution, such as 0.005N to 0.1N HCl or 1% acetic acid, to achieve a pH of 2-3.[1][9] Water for Injection (WFI) or purified water can be used as the initial liquid to suspend the powder before acidification.[4]
Q5: What is a typical stock concentration for a human insulin solution?
A5: Stock solutions are typically prepared at concentrations ranging from 1 to 10 mg/mL.[1] However, it is possible to dissolve it at higher concentrations, such as up to 20 mg/mL in 0.01M HCl.[1]
Q6: Do I need to adjust the pH back to neutral after dissolving the insulin in an acidic solution?
A6: This depends on your experimental needs. For many cell culture applications, the highly concentrated acidic stock solution is diluted to a final working concentration that is low enough not to significantly alter the pH of the culture medium.[3] If a neutral pH stock solution is required, the pH can be carefully adjusted upwards using a suitable buffer or base like NaOH.[4] Be aware that the solution will become cloudy as it passes through the isoelectric point but should clear up as the pH moves further away from this point.[4]
Q7: How can I avoid foaming and aeration when dissolving insulin?
A7: Gently swirl or pipette to mix the solution. Avoid vigorous shaking or vortexing, as this can cause foaming and lead to protein denaturation.[4]
Experimental Protocols
Protocol 1: Reconstitution of Human Insulin Powder for a 1 mg/mL Stock Solution
Materials:
-
Human insulin powder
-
Sterile, purified water (e.g., WFI)
-
0.1N Hydrochloric Acid (HCl)
-
Sterile, low protein-binding filter (0.2 µm)
-
Sterile conical tubes and pipettes
Methodology:
-
Allow the vial of lyophilized insulin powder to equilibrate to room temperature before opening to prevent condensation.[5]
-
Aseptically add the desired amount of sterile, purified water to the insulin powder to create a suspension.
-
Slowly add 0.1N HCl dropwise while gently swirling the vial until the insulin powder is completely dissolved. The target pH should be between 2 and 3.
-
Once dissolved, bring the solution to the final desired volume with sterile, purified water to achieve a concentration of 1 mg/mL.
-
For sterile applications, filter the solution through a 0.2 µm low protein-binding sterile filter.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | ~5808 Da | [9][10] |
| Isoelectric Point (pI) | ~5.3 | [1] |
| Recommended Storage (Lyophilized Powder) | -20°C (long-term) | [4][9] |
| Recommended Storage (Reconstituted Solution) | 2-8°C for up to 23 days; -20°C for long-term | [1][2][4] |
| Recommended Dissolution pH | 2-3 (in dilute acid) | [1][2] |
| Typical Stock Solution Concentration | 1-10 mg/mL | [1] |
| Typical Cell Culture Working Concentration | 1-20 mg/L | [4] |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. himedialabs.com [himedialabs.com]
- 9. ilexlife.com [ilexlife.com]
- 10. qedbio.com [qedbio.com]
- 11. Thermal stability and storage of human insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal stability and storage of human insulin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Recombinant Human Insulin Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro methods for validating the bioactivity of recombinant human insulin. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate assays to ensure the potency and efficacy of their insulin products. The guide details key experimental protocols and presents a framework for comparing the performance of different recombinant human insulin alternatives.
Comparing Bioactivity of Recombinant Human Insulin Products
The bioactivity of recombinant human insulin is a critical quality attribute that ensures its therapeutic efficacy. While various commercial brands of recombinant human insulin, such as Humulin®, Novolin®, and Insuman®, are considered bioequivalent in clinical practice, direct comparative data from in vitro bioactivity assays are not always readily available in published literature.[1][2] The following table provides a template for comparing key in vitro bioactivity parameters. For the purpose of this guide, representative values for recombinant human insulin are provided based on available scientific literature. It is recommended that individual laboratories establish their own baseline values with a USP reference standard.
| Parameter | Assay Type | Cell Line | Typical Value (Recombinant Human Insulin) | Alternative 1: Product X | Alternative 2: Product Y |
| Receptor Binding Affinity (Kd) | Radioligand Binding Assay | IM-9 Lymphocytes | ~0.1 - 1 nM | User to input data | User to input data |
| Receptor Phosphorylation (EC50) | In-Cell Western / ELISA | CHO-K1 (hIR) | ~1 - 10 nM | User to input data | User to input data |
| Akt Phosphorylation (EC50) | Western Blot / ELISA | HepG2, 3T3-L1 Adipocytes | ~5 - 50 nM | User to input data | User to input data |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. EC50 (half-maximal effective concentration) is the concentration of insulin that produces 50% of the maximal response in a dose-response curve.
Key In Vitro Bioactivity Assays
The biological action of insulin is initiated by its binding to the insulin receptor (IR), a transmembrane receptor belonging to the receptor tyrosine kinase family.[3][4] This binding event triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, including glucose uptake.[5][6] Therefore, the in vitro bioactivity of recombinant human insulin can be effectively assessed by measuring two key events: its binding affinity to the insulin receptor and its ability to stimulate downstream signaling pathways, most notably the phosphorylation of Akt.
Insulin Signaling Pathway
Experimental Protocols
Detailed methodologies for the two primary in vitro bioactivity assays are provided below.
Insulin Receptor Binding Assay
This assay quantifies the affinity of recombinant human insulin for the insulin receptor. A common method is the competitive radioligand binding assay.
Experimental Workflow: Insulin Receptor Binding Assay
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line with high expression of insulin receptors, such as human IM-9 lymphocytes.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of radiolabeled insulin (e.g., [¹²⁵I]-insulin).
-
Add increasing concentrations of unlabeled recombinant human insulin (test sample or reference standard).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter to separate receptor-bound from free radiolabeled insulin.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled insulin as a function of the log concentration of the unlabeled insulin.
-
Fit the data to a one-site or two-site binding model to determine the IC50 (the concentration of unlabeled insulin that inhibits 50% of the specific binding of the radiolabeled insulin).
-
Calculate the dissociation constant (Kd) from the IC50 value.
-
Akt Phosphorylation Assay
This assay measures the ability of recombinant human insulin to induce the phosphorylation of Akt, a key downstream signaling molecule. This is a functional assay that reflects the biological activity of insulin in a cellular context.
Experimental Workflow: Akt Phosphorylation Assay
Methodology:
-
Cell Culture and Serum Starvation:
-
Culture an insulin-responsive cell line, such as human hepatoma (HepG2) cells or 3T3-L1 adipocytes, to near confluence.
-
Serum-starve the cells for several hours to overnight to reduce basal levels of Akt phosphorylation.
-
-
Insulin Stimulation:
-
Prepare a dilution series of the recombinant human insulin test sample and a reference standard.
-
Treat the serum-starved cells with the different concentrations of insulin for a short period (e.g., 10-20 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Detection of Akt Phosphorylation (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated Akt and total Akt.
-
Normalize the phosphorylated Akt signal to the total Akt signal for each sample.
-
Plot the normalized phosphorylated Akt levels against the log concentration of insulin to generate a dose-response curve.
-
Fit the data to a four-parameter logistic model to determine the EC50.
-
By employing these standardized in vitro assays, researchers and drug developers can reliably assess and compare the bioactivity of different recombinant human insulin products, ensuring product quality, consistency, and efficacy.
References
- 1. Equivalent Recombinant Human Insulin Preparations and their Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Human Insulins – Clinical Efficacy and Safety in Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin receptor - Wikipedia [en.wikipedia.org]
- 4. Insulin-receptor approaches to studying protein kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms for increased insulin-stimulated Akt phosphorylation and glucose uptake in fast- and slow-twitch skeletal muscles of calorie-restricted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Human Insulin vs. Insulin Analogs in Cell Culture
For researchers, scientists, and drug development professionals, understanding the nuanced differences between human insulin and its synthetic analogs is critical for experimental design and interpretation. This guide provides an objective comparison of their performance in cell culture, supported by experimental data and detailed protocols.
Insulin, a key regulator of metabolism, and its analogs are widely used in cell culture for various purposes, including maintaining cell viability, promoting proliferation, and studying signaling pathways. While insulin analogs were designed to optimize pharmacokinetic and pharmacodynamic properties for clinical use, these modifications can lead to altered biological activities at the cellular level. This guide delves into these differences, focusing on receptor binding, downstream signaling, and cellular fates.
Data Presentation: A Quantitative Comparison
The functional differences between human insulin and its analogs—both rapid-acting (Lispro, Aspart, Glulisine) and long-acting (Glargine, Detemir)—are rooted in their altered binding affinities for the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). These differences can influence the potency of metabolic and mitogenic signaling pathways.
| Ligand | Relative IR Binding Affinity (%) (Compared to Human Insulin) | Relative IGF-1R Binding Affinity (%) (Compared to Human Insulin) | Relative Mitogenic Potency (Compared to Human Insulin) |
| Human Insulin | 100 | 100 | 100 |
| Insulin Lispro | ~100 | ~100 | Generally similar, some studies report slight variations.[1] |
| Insulin Aspart | ~100 | ~100 | Generally similar.[1] |
| Insulin Glulisine | ~100 | ~100 | Similar. |
| Insulin Glargine | 50-86[2] | 600-800 | Increased in some cancer cell lines.[1][2] |
| Insulin Detemir | 15-30 | 10-40 | Generally similar to lower, but some studies report increased mitogenicity in specific cancer cells.[1] |
Note: The binding affinities and mitogenic potencies can vary depending on the cell type and the specific isoform of the insulin receptor (IR-A or IR-B) being expressed.[3][4][5] IR-A is predominantly expressed in fetal and cancer cells and has a higher affinity for IGFs, while IR-B is the primary isoform in adult metabolic tissues.
Signaling Pathways: Metabolic vs. Mitogenic Activation
Insulin and its analogs exert their effects by activating two primary signaling cascades: the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is predominantly responsible for metabolic effects, and the mitogen-activated protein kinase (MAPK)/ERK pathway, which is mainly involved in cell growth and proliferation.[6][7][8]
Insulin Receptor Signaling Overview
Caption: Overview of the two major insulin signaling pathways.
The balance between the activation of the PI3K/Akt and MAPK/ERK pathways can be shifted by insulin analogs, particularly those with a higher affinity for the IGF-1R, such as insulin glargine.[9] This can lead to a more pronounced mitogenic signal relative to the metabolic signal in certain cell types.
Experimental Protocols
To discern the functional differences between human insulin and its analogs in your cell culture model, the following experimental protocols are recommended.
Experimental Workflow for Comparison
Caption: A typical workflow for comparing insulin types.
Receptor Binding Affinity Assay
This assay determines the relative affinity of insulin and its analogs for the insulin receptor.
Materials:
-
Cells expressing the human insulin receptor (e.g., CHO-K1 cells overexpressing the human insulin receptor).[10]
-
96-well plates.
-
Binding buffer (e.g., HEPES-buffered saline with 0.1% BSA).
-
Radiolabeled insulin (e.g., [¹²⁵I]-insulin).
-
Unlabeled human insulin and insulin analogs.
-
Scintillation counter.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and grow to confluence.
-
Starvation: Serum-starve the cells for 4-6 hours prior to the assay.
-
Competition Binding:
-
Add a constant amount of [¹²⁵I]-insulin to each well.
-
Add increasing concentrations of unlabeled human insulin or insulin analog to compete for binding.
-
Incubate at 4°C for a defined period (e.g., 16-18 hours) to reach equilibrium.
-
-
Washing: Wash the cells with ice-cold binding buffer to remove unbound ligand.
-
Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled insulin against the concentration of the unlabeled competitor. Calculate the IC50 (concentration required for 50% inhibition of binding) for each ligand.
Cell Proliferation (Mitogenicity) Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest cultured in 96-well plates.
-
Serum-free medium.
-
Human insulin and insulin analogs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Starvation: Serum-starve the cells for 24 hours.
-
Treatment: Treat the cells with various concentrations of human insulin or insulin analogs for 24-72 hours.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control (untreated cells) and plot cell proliferation against the concentration of the insulin or analog.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells of interest cultured in 6-well plates.
-
Apoptosis-inducing agent (optional, for positive control).
-
Human insulin and insulin analogs.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with human insulin or insulin analogs for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[12][13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathway Analysis (Western Blot)
This technique is used to detect and quantify the phosphorylation of key signaling proteins like Akt and ERK.
Materials:
-
Cells of interest cultured in 6-well plates or larger flasks.
-
Serum-free medium.
-
Human insulin and insulin analogs.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Seeding and Starvation: Seed cells and serum-starve for at least 4 hours.
-
Treatment: Stimulate the cells with human insulin or insulin analogs for a short duration (e.g., 5-30 minutes).
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each treatment condition.
By employing these standardized protocols and carefully considering the inherent differences in receptor affinities and signaling, researchers can obtain a comprehensive understanding of how human insulin and its various analogs impact their specific cell culture models. This knowledge is paramount for the accurate interpretation of experimental results and the development of novel therapeutic strategies.
References
- 1. Differences in bioactivity between human insulin and insulin analogues approved for therapeutic use- compilation of reports from the past 20 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic and mitogenic properties of basal insulin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. scienceopen.com [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Intermittent High Glucose Enhances Apoptosis in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
A Comparative In Vitro Analysis of Human Insulin and Insulin Lispro
An objective guide for researchers and drug development professionals on the molecular and cellular characteristics of recombinant human insulin and its rapid-acting analog, insulin lispro.
This guide provides a comprehensive in vitro comparison of human insulin and insulin lispro, focusing on their receptor binding kinetics, downstream signaling, and mitogenic potential. The information presented is collated from multiple studies to support research and development in diabetology and metabolic diseases.
Physicochemical and Pharmacokinetic Differences
Human insulin, when administered subcutaneously, has a tendency to self-associate into hexamers, which slows its absorption and delays its onset of action. Insulin lispro, a rapid-acting analog, is engineered to overcome this limitation. The inversion of the natural proline-lysine sequence at positions 28 and 29 of the B-chain in insulin lispro weakens the hydrophobic interactions that promote hexamer formation.[1] This structural modification leads to a faster dissociation into monomers upon injection, resulting in a more rapid onset of action compared to regular human insulin.[1][2][3]
Quantitative Comparison of In Vitro Properties
The following tables summarize the key in vitro parameters of human insulin and insulin lispro based on experimental data from various studies.
Table 1: Receptor Binding Affinity and Dissociation Kinetics
| Parameter | Human Insulin | Insulin Lispro | Key Findings |
| Insulin Receptor (IR) Binding Affinity | Baseline | Equipotent/Similar[1] | Both insulins exhibit comparable binding affinities to the insulin receptor isoforms A (IR-A) and B (IR-B).[4][5] |
| Insulin-Like Growth Factor-1 Receptor (IGF-1R) Binding Affinity | Baseline | Slightly higher (1.5-fold)[6] | Insulin lispro shows a modestly increased affinity for the IGF-1R compared to human insulin.[6] |
| Hexamer Dissociation Rate | Slower | Significantly Faster[2] | Insulin lispro dissociates into active monomers much more rapidly than human insulin, which is a key factor in its rapid action profile.[2] |
Table 2: Metabolic and Mitogenic Activity
| Parameter | Human Insulin | Insulin Lispro | Key Findings |
| Metabolic Potency | Baseline | Equipotent/Similar[1][7] | In vitro assays measuring glucose uptake in myocytes and lipogenesis in adipocytes show comparable metabolic activity.[4][7] |
| Mitogenic Potency | Baseline | Generally Equipotent/Similar[1][7] | Most studies using various cell lines (e.g., MCF-7, MCF-10A) report similar mitogenic potencies.[7][8] However, some studies in specific cell types like human smooth muscle cells have shown conflicting results.[7][8] |
| PI3K/Akt Pathway Activation | Baseline | Similar[7] | Activation of the PI3K/Akt pathway, a key metabolic signaling cascade, is comparable between human insulin and insulin lispro.[7] |
| MAPK/ERK Pathway Activation | Baseline | Similar[7] | The activation of the MAPK/ERK pathway, which is associated with cell growth and proliferation, is generally similar for both insulins.[7][9] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the primary signaling cascade activated by insulin and a typical workflow for the in vitro comparison of insulin analogs.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of human insulin and insulin lispro.
Receptor Binding Affinity and Kinetics (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time biomolecular interactions.
-
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the binding of insulin and insulin lispro to the insulin receptor (IR) and IGF-1 receptor (IGF-1R).
-
Methodology:
-
Immobilization: Recombinant human insulin receptor (isoforms A or B) or IGF-1R is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of human insulin or insulin lispro (analyte) are injected over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized receptor is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: A buffer solution is flowed over the chip to monitor the dissociation of the analyte-receptor complex, observed as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.[4][5]
-
Mitogenic Activity (Cell Proliferation Assay)
Cell proliferation assays are used to assess the effect of insulin and its analogs on cell growth.
-
Objective: To compare the mitogenic potential of human insulin and insulin lispro by measuring their effect on the proliferation of a specific cell line (e.g., MCF-7 breast cancer cells, which are sensitive to mitogenic stimuli).[4]
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Serum Starvation: The cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.
-
Treatment: The cells are then treated with various concentrations of human insulin or insulin lispro for a specified duration (e.g., 48-72 hours).
-
Quantification of Proliferation: Cell proliferation can be measured using various methods:
-
Thymidine Incorporation: Addition of [3H]-thymidine to measure DNA synthesis.
-
Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
Colorimetric Assays: Using reagents like MTT or WST-1 that are converted to a colored product by metabolically active cells.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for each insulin.[1]
-
Signaling Pathway Activation (Western Blotting)
Western blotting is used to detect and quantify the phosphorylation of key proteins in the insulin signaling pathway.
-
Objective: To compare the ability of human insulin and insulin lispro to activate the PI3K/Akt and MAPK/ERK signaling pathways.
-
Methodology:
-
Cell Treatment: Serum-starved cells are stimulated with human insulin or insulin lispro for a short period (e.g., 5-15 minutes).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), as well as antibodies for the total forms of these proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the level of pathway activation.[10]
-
Conclusion
In vitro studies consistently demonstrate that insulin lispro is biologically equivalent to human insulin in terms of its metabolic potency and receptor binding characteristics.[1] The primary in vitro distinction lies in its significantly faster dissociation from a hexameric state to a monomeric state, which underpins its rapid-acting pharmacokinetic profile.[2] While some studies have pointed to a slightly higher affinity of insulin lispro for the IGF-1 receptor, the consensus from a broad range of in vitro mitogenicity assays is that it does not possess a significantly greater proliferative potential than human insulin under most experimental conditions.[7] This comprehensive in vitro profile, supported by detailed experimental protocols, provides a solid foundation for further research and development of insulin analogs.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Rapid-Acting and Human Insulins: Hexamer Dissociation Kinetics upon Dilution of the Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembly and dissociation of human insulin and LysB28ProB29-insulin hexamers: a comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of metabolic and mitogenic response in vitro of the rapid-acting insulin lispro product SAR342434, and US- and EU-approved Humalog® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differences in bioactivity between human insulin and insulin analogues approved for therapeutic use- compilation of reports from the past 20 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Insulin analogues display IGF-I-like mitogenic and anti-apoptotic activities in cultured cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of a New Recombinant Human Insulin
This guide provides a comprehensive comparison of a new recombinant human insulin (biosimilar) against its reference product, Humulin® R. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the biosimilar's performance based on supporting experimental data.
Data Presentation: Pharmacokinetic and Pharmacodynamic Bioequivalence
A randomized, double-blind, crossover study was conducted in healthy male participants to assess the bioequivalence of the new recombinant human insulin (Test) and the reference product (Reference). The study utilized the hyperinsulinemic euglycemic clamp technique, the gold standard for evaluating insulin's metabolic effects.
Pharmacokinetic (PK) Profile
The pharmacokinetic parameters measure the concentration of insulin in the blood over time. The primary endpoints for bioequivalence are the area under the insulin concentration-time curve (AUCins) and the maximum insulin concentration (Cmax). For bioequivalence to be established, the 90% confidence intervals (CIs) for the ratio of the geometric means of the test to reference product for these parameters must fall within the range of 80% to 125%.[1][2]
| Pharmacokinetic Parameter | Test Product (Biosimilar) | Reference Product (Humulin® R) | Geometric Mean Ratio (Test/Reference) [90% CI] |
| Primary Endpoints | |||
| AUCins (0-t) (pmol·h/L) | 15,335.24 | 15,221.06 | 0.99 (0.94 - 1.04)[3] |
| Cmax (pmol/L) | 3647.68 | 3317.25 | 0.90 (0.82 - 1.01)[3] |
| Secondary Endpoints | |||
| AUCins (0-2h) | Data not available | Data not available | Met equivalence criteria[1] |
| AUCins (0-6h) | Data not available | Data not available | Met equivalence criteria[1] |
| AUCins (0-∞) | Data not available | Data not available | Met equivalence criteria[1] |
CI: Confidence Interval
The results demonstrate that the 90% CIs for the primary PK endpoints, AUCins and Cmax, are well within the pre-specified bioequivalence range of 80-125%.[1][3]
Pharmacodynamic (PD) Profile
The pharmacodynamic parameters assess the physiological effect of the insulin, specifically the glucose-lowering effect. This is measured by the glucose infusion rate (GIR) required to maintain a stable blood glucose level during the euglycemic clamp. The primary PD endpoints are the area under the GIR-time curve (AUCGIR) and the maximum glucose infusion rate (GIRmax).
| Pharmacodynamic Parameter | Test Product (Biosimilar) | Reference Product (Humulin® R) | Geometric Mean Ratio (Test/Reference) [90% CI] |
| Primary Endpoints | |||
| AUCGIR (0-t) (mg/kg) | 211.36 | 212.74 | 1.01 (0.92 - 1.10)[3] |
| GIRmax (mg/kg/min) | 66.84 | 66.75 | 1.00 (0.91 - 1.09)[3] |
| Secondary Endpoints | |||
| AUCGIR (0-6h) | Data not available | Data not available | Met equivalence criteria[1] |
CI: Confidence Interval
The pharmacodynamic data also support bioequivalence, with the 90% CIs for the primary PD endpoints falling within the accepted range.[1][3] The nearly superimposable GIR profiles of the test and reference products further confirm their similar glucose-lowering effects.
Experimental Protocols
Hyperinsulinemic Euglycemic Clamp Study
The hyperinsulinemic euglycemic clamp is a highly controlled method to quantify insulin sensitivity.[4]
Objective: To assess and compare the pharmacokinetic and pharmacodynamic profiles of the test and reference recombinant human insulin.
Methodology:
-
Subject Preparation: Healthy subjects are admitted to the clinical research unit the evening before the clamp procedure. They undergo an overnight fast of at least 10 hours.[1][4] Limitations are placed on exercise, alcohol, and caffeine consumption prior to the study.
-
Catheterization: On the morning of the study, two intravenous catheters are inserted. One is placed in an antecubital vein for the infusion of insulin and glucose. The other is inserted in a dorsal hand vein of the contralateral arm, which is heated to "arterialize" the venous blood for sampling.[4]
-
Basal Period: A basal period of approximately 2 hours is established to measure baseline glucose and insulin levels.
-
Insulin Infusion: A primed-continuous infusion of the test or reference insulin is initiated to raise plasma insulin to a constant, high level.
-
Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes. A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant target level (euglycemia), typically around 5.5 mmol/L.[3]
-
Blood Sampling: Blood samples for the determination of insulin concentrations are collected at predefined intervals throughout the clamp duration (e.g., up to 12 hours for short-acting insulins).[1]
-
Data Analysis: The glucose infusion rate (GIR) is calculated and plotted against time to generate the pharmacodynamic profile. Plasma insulin concentrations are measured to determine the pharmacokinetic profile.
Insulin Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of insulin in biological samples.[5][6]
Objective: To accurately quantify the concentration of human insulin in plasma samples from the bioequivalence study.
Methodology:
-
Sample Preparation:
-
An internal standard (e.g., bovine insulin) is added to the plasma samples.
-
Proteins in the plasma are precipitated using an organic solvent mixture (e.g., methanol/acetonitrile with acetic acid).[5]
-
The sample is centrifuged, and the supernatant is transferred and diluted.
-
-
Solid-Phase Extraction (SPE):
-
The diluted supernatant is loaded onto an SPE cartridge to purify and concentrate the insulin.
-
The cartridge is washed to remove interfering substances.
-
The insulin is eluted from the cartridge.
-
-
LC-MS/MS Analysis:
-
The eluate is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
The insulin is separated from other components on a C18 analytical column.
-
The separated insulin enters the mass spectrometer.
-
The insulin is ionized (e.g., using electrospray ionization) and fragmented.
-
Specific precursor and product ions are monitored for quantification.
-
-
Data Analysis:
-
The concentration of insulin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Experimental Workflow for Insulin Bioequivalence Study.
Insulin Signaling Pathway.
References
- 1. centerforbiosimilars.com [centerforbiosimilars.com]
- 2. Pharmacokinetic and pharmacodynamic equivalence of Biocon's biosimilar Insulin 70/30 with US‐licensed HUMULIN® 70/30 formulation in healthy subjects: Results from the RHINE‐3 (Recombinant Human INsulin Equivalence‐3) study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized pharmacokinetic and pharmacodynamic trial of two regular human insulins demonstrates bioequivalence in type 1 diabetes and availability of biosimilar insulin may improve access to this medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prosciento.com [prosciento.com]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Anti-Insulin Antibody Cross-Reactivity with Human Insulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various anti-insulin antibodies with human insulin, supported by experimental data. Understanding the specificity of these antibodies is critical for the accurate quantification of insulin in research and clinical settings, as well as for the development of insulin analogs and diabetes therapies. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to aid in the selection and application of anti-insulin antibodies.
Cross-Reactivity of Anti-Insulin Antibodies with Human and Animal Insulins
The immunogenicity of insulin has been a subject of study since the advent of insulin therapy. Early treatments utilized animal-derived insulins, primarily from bovine and porcine sources. While effective, these insulins differ slightly in their amino acid sequences from human insulin, leading to the production of anti-insulin antibodies in some patients.[1][2] The primary amino acid sequences of bovine and porcine insulin differ from human insulin by three and one amino acid, respectively.[2] This dissimilarity, particularly with bovine insulin, has been linked to a greater antigenic response.[2]
Studies have shown that patients treated with animal-derived insulin can develop antibodies that cross-react with human insulin.[2] For instance, patients previously treated with animal insulin who were switched to human insulin still exhibited a biased antibody response, with higher binding levels to animal insulins that persisted for years.[3] In a study of insulin-resistant diabetic patients with high levels of IgG-insulin antibodies, the affinity for human insulin was significantly lower compared to porcine insulin.[4] Conversely, in patients without insulin resistance, the binding of antibodies to human and porcine insulin was similar.[4]
The cross-reactivity is not limited to polyclonal antibodies developed in patients. Monoclonal antibodies generated against bovine insulin have also been shown to discriminate between insulins from different species, with some capable of distinguishing between porcine and human insulin.[5] The avidity of anti-insulin IgE antibodies in patients with systemic insulin allergy was found to be higher for bovine insulin compared to both porcine and human insulin.[6]
Cross-Reactivity with Human Insulin Analogs
The development of recombinant human insulin and its analogs has aimed to improve glycemic control and reduce immunogenicity. However, the structural modifications in insulin analogs can affect their binding to anti-insulin antibodies. The cross-reactivity of these analogs with various insulin immunoassays is a significant consideration for accurate measurement in patients undergoing treatment.
An extensive study of 16 commercial human insulin immunoassays revealed that the cross-reactivity of five common insulin analogs (lispro, aspart, glulisine, glargine, and detemir) and two glargine metabolites ranged from 0% to 264%.[7] This high variability underscores the importance of selecting an appropriate assay based on the specific insulin analog being used. Some assays demonstrate high specificity for human insulin with minimal cross-reactivity to analogs, while others show significant cross-reactivity.[7][8] For example, one study found that the Siemens Atellica immunoassay showed robust cross-reactivity (92–121%) with several insulin analogs, making it potentially useful for detecting analog overdose.[9][10] In contrast, another assay, the E170 insulin immunoassay, exhibited low cross-reactivity (<0.7%) with insulin aspart and glulisine.[1][11]
Quantitative Data Summary
The following tables summarize the cross-reactivity of various anti-insulin antibodies and commercial immunoassays with human insulin and its analogs.
Table 1: Cross-Reactivity of Animal Insulin Antibodies with Human Insulin
| Antibody Source/Patient Group | Insulin Type Compared | Finding | Reference |
| Patients treated with bovine/porcine insulin | Porcine vs. Human | Higher affinity for porcine insulin in some cases. | [12] |
| Insulin-resistant diabetic patients | Porcine vs. Human | Significantly lower affinity for human insulin compared to porcine insulin. | [4] |
| Patients without insulin resistance | Porcine vs. Human | Similar binding affinity. | [4] |
| Patients with systemic insulin allergy (IgE) | Bovine vs. Porcine and Human | Higher avidity for bovine insulin. | [6] |
| Monoclonal antibodies against bovine insulin | Porcine vs. Human | Capable of discriminating between the two. | [5] |
Table 2: Cross-Reactivity of Commercial Insulin Immunoassays with Insulin Analogs
| Immunoassay | Insulin Analog | Cross-Reactivity (%) | Reference |
| General Study (16 assays) | Lispro, Aspart, Glulisine, Glargine, Detemir | 0 - 264 | [7] |
| E170 Immunoassay | Insulin Aspart | < 0.7 | [1][11] |
| Insulin Glulisine | < 0.7 | [1][11] | |
| Siemens Atellica | Various Analogs | 92 - 121 | [9][10] |
| Calbiotech Insulin ELISA | Bovine Insulin | 20 - 25 | [13] |
| Porcine Insulin | Cross-reacts (unspecified %) | [13] |
Experimental Protocols
Accurate assessment of anti-insulin antibody cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for three common techniques used in these evaluations.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for detecting and quantifying proteins and antibodies. A sandwich ELISA is commonly employed to measure insulin concentrations and assess antibody cross-reactivity.
Protocol for Sandwich ELISA:
-
Coating: Microtiter wells are coated with a monoclonal antibody specific to a unique antigenic site on the insulin molecule.[14]
-
Incubation with Sample: An aliquot of the patient sample or standard containing insulin is added to the coated wells.[14]
-
Incubation with Conjugate: An enzyme-conjugated anti-insulin antibody (e.g., biotinylated or HRP-conjugated) is added to the wells. This antibody binds to a different epitope on the insulin molecule, forming a "sandwich".[14]
-
Washing: The wells are washed to remove any unbound antibodies and other components.[14]
-
Detection:
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[15]
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).[15]
-
Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The insulin concentration in the samples is then determined from this curve. Cross-reactivity is calculated as the percentage of the measured concentration of the analog to its nominal concentration.
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that was originally developed to measure insulin levels. It utilizes a competitive binding principle where a radiolabeled antigen competes with an unlabeled antigen for a limited number of antibody binding sites.
Protocol for Competitive RIA:
-
Reagent Preparation: Prepare standards, samples, and a known amount of radiolabeled insulin (e.g., ¹²⁵I-insulin).[16][17]
-
Incubation: A fixed amount of specific anti-insulin antibody is incubated with a known amount of radiolabeled insulin and varying concentrations of unlabeled insulin (from standards or samples).[18]
-
Competition: The unlabeled insulin competes with the radiolabeled insulin for binding to the antibody.[18]
-
Separation: The antibody-bound insulin is separated from the free insulin. This can be achieved by precipitation with a second antibody (anti-IgG) or polyethylene glycol (PEG), followed by centrifugation.[16][19]
-
Data Acquisition: The radioactivity of the bound fraction (the pellet) is measured using a gamma counter.[16]
-
Analysis: A standard curve is constructed by plotting the percentage of bound radiolabeled insulin against the concentration of the unlabeled insulin standards. The concentration of insulin in the samples is determined by comparing their bound radioactivity to the standard curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of molecular interactions, providing kinetic data on association and dissociation rates.
Protocol for SPR Analysis:
-
Sensor Chip Preparation: A ligand (e.g., an anti-insulin receptor antibody or insulin itself) is immobilized on the surface of a sensor chip.[20][21]
-
Analyte Injection: The analyte (e.g., insulin or an anti-insulin antibody) is flowed over the sensor chip surface at a constant concentration.[22]
-
Association: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in resonance units, RU).[23]
-
Equilibrium: The injection continues until the binding reaches a steady state.
-
Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[23]
-
Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next cycle.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[20]
Visualizations
Insulin Signaling Pathway
The binding of insulin to its receptor initiates a cascade of intracellular signaling events that are crucial for regulating glucose metabolism and cell growth.
Caption: Insulin signaling pathway.
Experimental Workflow: Sandwich ELISA
The following diagram illustrates the key steps in a sandwich ELISA for insulin detection.
Caption: Sandwich ELISA workflow.
Logical Relationship: Competitive RIA
This diagram explains the competitive binding principle underlying Radioimmunoassay.
Caption: Competitive RIA principle.
References
- 1. The Effects of Anti-insulin Antibodies and Cross-reactivity with Human Recombinant Insulin Analogues in the E170 Insulin Immunometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c71 Insulin bovine | Thermo Fisher Scientific [thermofisher.com]
- 3. Animal insulin therapy induces a biased insulin antibody response that persists for years after introduction of human insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of IgG-insulin antibodies to human (recombinant DNA) insulin and porcine insulin in insulin-treated diabetic individuals with and without insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity and cross-reactivity of monoclonal antibodies against bovine insulin. | Scilit [scilit.com]
- 6. Insulin allergy: differences in the binding of porcine, bovine, and human insulins with anti-insulin IgE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. The effects of anti-insulin antibodies and cross-reactivity with human recombinant insulin analogues in the E170 insulin immunometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Can insulin antibodies of diabetic patients distinguish human insulin from porcine insulin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. weldonbiotech.com [weldonbiotech.com]
- 14. novamedline.com [novamedline.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. ibl-international.com [ibl-international.com]
- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 18. microbenotes.com [microbenotes.com]
- 19. rsrltd.com [rsrltd.com]
- 20. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. beactica.se [beactica.se]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
A Comparative Guide to In Vitro Assays for Insulin-Dependent Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Measuring insulin-dependent glucose uptake is a cornerstone of metabolic research, crucial for understanding insulin sensitivity and developing therapeutics for diseases like diabetes. A variety of in vitro assays are available, each with distinct principles, advantages, and limitations. This guide provides an objective comparison of the most common methods—radioactive, fluorescent, and luminescent assays—supported by experimental data to aid in selecting the most suitable assay for your research needs.
Comparison of Key Performance Metrics
The choice of a glucose uptake assay often depends on a balance of sensitivity, throughput, cost, and safety. Below is a summary of key performance metrics for the three main types of assays.
| Assay Type | Principle | Common Probe | Throughput | Key Advantages | Key Disadvantages |
| Radioactive | Measures uptake of a radiolabeled glucose analog. | 3H- or 14C-2-deoxy-D-glucose (3H-2DG) | Low to Medium | High sensitivity, considered the "gold standard".[1] | Requires handling of radioactive materials, multiple wash steps, low throughput.[2] |
| Fluorescent | Measures uptake of a fluorescent glucose analog. | 2-NBDG | High | Non-radioactive, suitable for imaging and high-throughput screening.[3] | Potential for transporter-independent uptake, smaller signal window.[4][5] |
| Luminescent | Enzymatic detection of accumulated 2-deoxy-D-glucose-6-phosphate (2DG6P). | 2-deoxy-D-glucose (2DG) | High | High sensitivity, large assay window, no wash steps, amenable to HTS.[3] | Not suitable for direct cell imaging.[2] |
Quantitative Performance Data
The following table summarizes typical performance data for different glucose uptake assays, providing a more direct comparison of their capabilities.
| Performance Metric | Radioactive Assay (3H-2DG) | Fluorescent Assay (2-NBDG) | Luminescent Assay |
| Signal-to-Background Ratio | High | Moderate to High | Very High (>3-fold with as few as 5,000 cells)[3] |
| Linearity | Good | Good | Excellent (linear up to at least 50,000 cells)[3] |
| Throughput | Low | High | High |
| Wash Steps Required | Yes (Multiple)[2] | Yes | No[3] |
| Safety Concerns | Radioactive material handling and disposal.[2] | None | None |
Note: Specific values for metrics like IC50 and Z'-factor can vary depending on the cell type, assay conditions, and specific reagents used. The information provided is for comparative purposes.
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are representative protocols for the three major types of insulin-stimulated glucose uptake assays.
Radioactive Glucose Uptake Assay ([3H]-2-Deoxy-D-Glucose)
This protocol is adapted for use with L6 myotubes.[6][7]
Materials:
-
L6 myoblasts
-
DMEM with 10% FBS
-
DMEM with 2% FBS
-
Serum-free DMEM with 0.2% BSA
-
Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl2, 1.3 mM MgSO4)
-
Insulin solution (100 nM in KRH buffer)
-
[3H]-2-deoxy-D-glucose (0.5 µCi/mL) with 6.5 mM unlabeled 2-deoxy-D-glucose (2DG) in KRH buffer
-
Ice-cold KRH buffer
-
0.05 N NaOH
-
Scintillation cocktail
Procedure:
-
Culture L6 myoblasts in DMEM with 10% FBS until confluent.
-
Induce differentiation to myotubes by switching to DMEM with 2% FBS.
-
Serum-starve fully differentiated myotubes for 18 hours in DMEM with 0.2% BSA.[6]
-
Wash cells with KRH buffer.
-
Treat cells with 100 nM insulin in KRH buffer for 15 minutes at 37°C.[6] For basal uptake, add KRH buffer without insulin.
-
Add [3H]-2DG solution and incubate for 5 minutes.[6]
-
To terminate glucose uptake, wash the cells four times with ice-cold KRH buffer.[6]
-
Lyse the cells with 250 µL of 0.05 N NaOH.[6]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
Fluorescent Glucose Uptake Assay (2-NBDG)
This protocol is a general guideline for adherent cells.
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes)
-
Culture medium (e.g., DMEM)
-
Glucose-free culture medium
-
Insulin solution
-
2-NBDG stock solution
-
Phloretin or Cytochalasin B (inhibitor control)
-
Cell-Based Assay Buffer (e.g., PBS or KRPH buffer)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Serum-starve the cells in glucose-free medium for 1-2 hours.
-
Treat cells with insulin at the desired concentration for 30 minutes. For a negative control, treat with an inhibitor like phloretin.
-
Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 10-60 minutes.
-
Stop the uptake by washing the cells twice with ice-cold Cell-Based Assay Buffer.
-
Add Cell-Based Assay Buffer to each well and measure fluorescence using a microplate reader (Ex/Em = ~485/535 nm) or a flow cytometer.
Luminescent Glucose Uptake Assay
This protocol is based on the principle of detecting 2DG6P accumulation and is suitable for 3T3-L1 adipocytes.[8]
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
PBS
-
DMEM without glucose
-
Insulin solution (100 nM)
-
2-Deoxy-D-glucose (2DG) solution (1 mM)
-
Luminescent glucose uptake assay kit (containing lysis buffer, detection reagent)
-
Luminometer
Procedure:
-
After serum starvation, wash the cells three times with PBS.[8]
-
Stimulate the cells with 100 nM insulin in glucose-free DMEM for 30 minutes.[8]
-
Add 50 µL of 1 mM 2DG solution and incubate for 10 minutes.[8]
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the detection reagent, which contains enzymes that will generate a luminescent signal in the presence of 2DG6P.
-
Measure luminescence using a plate reader.
Visualizing the Process: Signaling and Workflows
To better understand the biological process and experimental procedures, the following diagrams illustrate the insulin signaling pathway leading to glucose uptake and a generalized experimental workflow.
Conclusion
The selection of an in vitro assay for insulin-dependent glucose uptake should be guided by the specific research question, available resources, and desired throughput. The traditional radioactive assay remains a sensitive gold standard, but its use is declining due to safety and disposal concerns.[2] Fluorescent assays offer a high-throughput, non-radioactive alternative suitable for imaging, though caution is advised regarding potential off-target effects.[4] For many applications, particularly high-throughput screening, the newer luminescent assays provide an excellent combination of sensitivity, a wide dynamic range, and a simplified workflow without the need for wash steps.[3] By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best suit their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Glucose Uptake Assay Methods [worldwide.promega.com]
- 3. Comparison of Glucose Uptake Assay Methods [promega.jp]
- 4. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 6. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. Cell Culture and Glucose Uptake Assay [bio-protocol.org]
- 8. In vitro characterization of the effects of chronic insulin stimulation in mouse 3T3-L1 and human SGBS adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human Insulin and IGF-1 Signaling Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling potency of human insulin and Insulin-like Growth Factor-1 (IGF-1). By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document serves as a valuable resource for researchers in metabolic and cancer research, as well as professionals in drug development.
Introduction
Human insulin and IGF-1 are structurally related hormones that play crucial, yet distinct, roles in regulating metabolism and growth. While insulin is the primary regulator of glucose homeostasis, IGF-1 is a key mediator of cellular proliferation, differentiation, and survival. Both ligands exert their effects by binding to and activating their respective cell surface receptors, the insulin receptor (IR) and the IGF-1 receptor (IGF-1R), which are highly homologous receptor tyrosine kinases. This homology allows for cross-reactivity, where insulin can bind to the IGF-1R and IGF-1 can bind to the IR, albeit with differing affinities. Understanding the nuances of their signaling potencies is critical for elucidating their physiological and pathological roles.
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinities and signaling potencies of human insulin and IGF-1, compiled from various experimental studies.
Table 1: Receptor Binding Affinities (Kd)
| Ligand | Receptor | Cell Line/System | Kd (nM) | Reference(s) |
| Human Insulin | Insulin Receptor (IR) | 3T3-L1 Adipocytes | 3.6 | [1] |
| Human Insulin | IGF-1 Receptor (IGF-1R) | 3T3-L1 Adipocytes | 191 | [1] |
| Human IGF-1 | IGF-1 Receptor (IGF-1R) | 3T3-L1 Adipocytes | 1.1 | [1] |
| Human IGF-1 | Insulin Receptor (IR) | 3T3-L1 Adipocytes | >500 | [1] |
Table 2: Potency for Downstream Signaling and Biological Responses (EC50)
| Response | Ligand | Cell Line | EC50 (nM) | Reference(s) |
| Metabolic Response | ||||
| Glucose Transport | Human Insulin | 3T3-L1 Adipocytes | 1.7 | [1] |
| Glucose Transport | Human IGF-1 | 3T3-L1 Adipocytes | 1.4 | [1] |
| Mitogenic Response | ||||
| DNA Synthesis | Human Insulin | 3T3-L1 Adipocytes | 5.8 | [1] |
| DNA Synthesis | Human IGF-1 | 3T3-L1 Adipocytes | 4.0 | [1] |
| c-fos mRNA Induction | Human Insulin | 3T3-L1 Adipocytes | 3.7 | [1] |
| c-fos mRNA Induction | Human IGF-1 | 3T3-L1 Adipocytes | 3.9 | [1] |
Signaling Pathways
Insulin and IGF-1 activate two primary downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is predominantly associated with metabolic effects, and the Mitogen-activated protein kinase (MAPK)/ERK pathway, which is mainly linked to mitogenic responses.[2][3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Competitive Receptor Binding Assay
This assay determines the binding affinity of insulin and IGF-1 to their respective receptors.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells overexpressing either the human insulin receptor or IGF-1 receptor (e.g., 3T3-L1 adipocytes, Rat1 fibroblasts) to confluence.
-
Harvest cells and prepare crude plasma membranes by homogenization and differential centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, incubate a constant amount of cell membranes with a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-insulin or [¹²⁵I]-IGF-1).
-
Add increasing concentrations of unlabeled competitor ligand (insulin or IGF-1).
-
Incubate at 4°C for 16 hours to reach binding equilibrium.[4]
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Western Blotting for Phosphorylated Akt and ERK
This method is used to quantify the activation of downstream signaling pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HCT-116, PC-3, MCF-7) in 6-well plates and grow to 70-80% confluency.[5]
-
Serum-starve the cells for 12-24 hours.[6]
-
Stimulate cells with different concentrations of insulin or IGF-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[6]
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total Akt/ERK).
-
Glucose Uptake Assay
This assay measures the metabolic response to insulin and IGF-1, typically in adipocytes.
References
- 1. The signaling potential of the receptors for insulin and insulin-like growth factor I (IGF-I) in 3T3-L1 adipocytes: comparison of glucose transport activity, induction of oncogene c-fos, glucose transporter mRNA, and DNA-synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IGF-I/PI3K/Akt and IGF-I/MAPK/ERK pathways in vivo in skeletal muscle are regulated by nutrition and contribute to somatic growth in the fine flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How IGF-II Binds to the Human Type 1 Insulin-like Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin analogues display IGF-I-like mitogenic and anti-apoptotic activities in cultured cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
A Head-to-Head Comparison of Recombinant Human Insulin Suppliers for Research Applications
For researchers, scientists, and professionals in drug development, selecting the right recombinant human insulin is critical for reliable and reproducible results. This guide provides an objective comparison of various suppliers based on their product specifications and includes detailed experimental protocols for performance evaluation.
Comparative Analysis of Supplier Specifications
The following table summarizes the key product specifications for recombinant human insulin from various suppliers. This data is compiled from publicly available information on the suppliers' websites and should be used as a comparative reference. For lot-specific information, it is always recommended to consult the certificate of analysis provided by the supplier.
| Supplier | Catalog Number (Example) | Expression System | Purity | Biological Activity | Form |
| Sigma-Aldrich | I9278 | E. coli | ≥95% (SDS-PAGE) | ≥27.5 units/mg | Lyophilized Powder |
| Thermo Fisher Scientific | RP-10908 | E. coli | >95% | Fully biologically active compared to WHO standard (28 U/mg) | Lyophilized Powder |
| Ilex Life Sciences | 600-102-250 | E. coli | >98.0% (RP-HPLC) | 28 units/mg | Lyophilized Powder |
| Adooq Bioscience | AP3528 | E. coli | >98.0% (RP-HPLC) | Not specified | Lyophilized Powder |
| AMSBIO | 4772-25 | E. coli | >98% (SDS-PAGE & HPLC) | Fully biologically active compared to WHO standard (28 units/mg) | Lyophilized Powder |
| Applied Biological Materials Inc. | Z101065 | E. coli | >95% (SDS-PAGE) | Not specified | Lyophilized Powder |
| Capricorn Scientific | INS-K | Saccharomyces cerevisiae | Not specified | Not specified | Solution (5 mg/ml) |
| Lonza | 18-162Z | Not specified | Not specified | Not specified | Solution (5mg/ml) |
| MP Biomedicals | 02193900-CF | Not specified | Ultra-pure | Not specified | Lyophilized Powder |
| Cellseco | 41-975-100 | Not specified | Not specified | Not specified | Lyophilized Powder |
| MedchemExpress | HY-P73389 | Not specified | Not specified | Not specified | Lyophilized Powder |
Key Performance Indicators and Experimental Evaluation
The critical parameters for evaluating recombinant human insulin are its purity, potency (biological activity), and stability. While purity is often assessed by techniques like RP-HPLC and SDS-PAGE, potency is a measure of its biological effect.[1]
Experimental Protocol: In Vitro Bioassay for Insulin Potency
A widely accepted in vitro method to determine the biological activity of insulin is to measure the phosphorylation of the insulin receptor in a cell-based assay.[2][3][4] This method offers a robust alternative to traditional animal-based testing.[2][3]
Objective: To quantify the dose-dependent phosphorylation of the insulin receptor in response to insulin treatment in a cell line overexpressing the human insulin receptor.
Materials:
-
CHO-K1 cell line stably overexpressing the human insulin receptor (e.g., CHO INSR 1284, ATCC® CRL-3307™)
-
Cell culture medium (e.g., Ham's F-12/Glutamax)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Recombinant human insulin standards and test samples
-
3.7% formaldehyde solution for cell fixation
-
Primary antibody against phosphorylated tyrosine
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst 33342)
-
96-well plates
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed the CHO-K1 cells overexpressing the human insulin receptor into 96-well plates and culture for 2 days.[5]
-
Serum Starvation: Before treatment, remove the culture medium and wash the cells with PBS. Add serum-free medium and incubate for 3-5 hours to starve the cells.[2]
-
Insulin Treatment: Prepare serial dilutions of the insulin standard and test samples. Add these dilutions to the appropriate wells and incubate for 20 minutes at 37°C.[2]
-
Cell Fixation: Discard the media, wash with PBS, and fix the cells with a 3.7% formaldehyde solution.[2]
-
Immunostaining: Permeabilize the cells and add the primary antibody against phosphorylated tyrosine, followed by the fluorescently labeled secondary antibody. A nuclear stain is also used for normalization.
-
Data Acquisition: Read the fluorescence intensity using a multimode plate reader.
-
Data Analysis: Normalize the signal from the phospho-tyrosine antibody to the nuclear stain signal. Plot the normalized fluorescence against the logarithm of the insulin concentration and fit a four-parameter logistic (4PL) curve to determine the EC50 value for each sample. The relative potency of the test samples can be calculated by comparing their EC50 values to that of the standard.
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the insulin signaling pathway and the workflow of the in vitro potency assay.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Caption: Experimental workflow for the in vitro insulin potency bioassay.
References
- 1. Recombinant Human Insulin : Manufacture & Quality Control | PDF [slideshare.net]
- 2. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Insulin Secretion: HTRF Assay vs. a Traditional ELISA
A detailed comparison of a novel high-throughput method against the established standard for measuring insulin release in pre-clinical research.
The precise quantification of insulin is fundamental to metabolic disease research and the development of novel diabetes therapies. For decades, the Enzyme-Linked Immunosorbent Assay (ELISA) has been the cornerstone for this application. However, emerging technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), offer significant advantages in terms of speed, simplicity, and suitability for high-throughput screening.[1][2] This guide provides a comprehensive comparison of the HTRF insulin assay and a traditional insulin ELISA, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their needs.
Comparative Performance Data
A direct comparison of key performance metrics reveals the distinct advantages of each method. While the ELISA may offer slightly higher sensitivity in some cases, the HTRF assay demonstrates a superior signal-to-noise ratio and is exceptionally well-suited for high-throughput applications, as indicated by its Z'-factor.[3]
| Feature | HTRF Insulin Assay | Traditional ELISA | Reference |
| Principle | Homogeneous, no-wash TR-FRET | Solid-phase sandwich immunoassay | [2][4] |
| Lower Limit of Detection (LOD) | 0.17 ng/mL | 0.05 ng/mL | [3] |
| Lower Limit of Quantitation (LOQ) | 0.35 ng/mL | 0.13 ng/mL | [3] |
| Signal to Noise Ratio (SNR) | 10.02 | 6.68 | [3] |
| Z'-Factor | 0.89 | Not typically suitable for HTS | [3] |
| Hands-on Time | Minimal (approx. 5 minutes) | Significant (multiple wash steps) | [5] |
| Time to Result | ~2 hours | 4-5 hours | [3][6] |
| Sample Volume | 2-10 µL | 25-100 µL | [6][7][8] |
| Wash Steps | None | Multiple | [5] |
| Cross-Reactivity | Human, rodent, porcine, bovine | Species-specific kits required | [9][10] |
Methodology and Experimental Protocols
Objective: To quantify glucose-stimulated insulin secretion (GSIS) from INS-1E insulinoma cells and isolated mouse pancreatic islets.
Cell Culture and Islet Isolation: INS-1E cells were cultured under standard conditions.[3] Pancreatic islets were isolated from C57BL/6J mice.[7] For GSIS experiments, cells or islets were incubated in Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM or 20 mM) glucose concentrations.[3][7] Supernatants were collected for insulin measurement.[1][2]
HTRF Insulin Assay Protocol (Ultra-Sensitive Kit): [7]
-
Add 10 µL of cell supernatant, standards, or controls to a 384-well plate.
-
Add 5 µL of anti-insulin antibody coupled to Europium cryptate (donor).
-
Add 5 µL of a second anti-insulin antibody coupled to XL665 (acceptor).
-
Incubate for 2 hours to overnight at room temperature.[3][7]
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine insulin concentrations from the standard curve.
Traditional Human Insulin ELISA Protocol: [4][6]
-
Add 25 µL of standards, controls, and samples to the wells of the antibody-coated microplate.[6]
-
Add 100 µL of enzyme-conjugated anti-insulin antibody to each well.[4]
-
Incubate for 1 hour at room temperature on a plate shaker.[6]
-
Wash the plate 6 times with 700 µL of wash buffer per well.[6]
-
Add 200 µL of TMB substrate to each well.[6]
-
Incubate for 15 minutes at room temperature.[6]
-
Add 50 µL of stop solution to each well.[4]
-
Read the absorbance at 450 nm within 15 minutes.[4]
-
Calculate insulin concentrations from the standard curve.
Visualizing the Methods
Workflow Comparison: HTRF vs. ELISA
The following diagram illustrates the significant reduction in steps and time offered by the HTRF workflow compared to a traditional ELISA.
The Glucose-Stimulated Insulin Secretion (GSIS) Pathway
Understanding the underlying biological mechanism of insulin secretion is crucial for interpreting assay results. The following diagram outlines the key steps in the GSIS pathway within a pancreatic β-cell.
Conclusion
The HTRF insulin assay represents a significant advancement in the quantification of insulin secretion. Its homogeneous, "add-and-read" format drastically reduces hands-on time and simplifies automation, making it an ideal choice for high-throughput screening and large-scale studies.[5][11] While traditional ELISAs remain a reliable and sensitive option, the HTRF assay's superior speed, efficiency, and lower sample volume requirements provide a compelling alternative for modern research and drug development.[12] The close correlation of data between HTRF and ELISA methods confirms that researchers can confidently adopt this newer technology without compromising data quality.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence | PLOS One [journals.plos.org]
- 3. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. biocompare.com [biocompare.com]
- 6. mercodia.com [mercodia.com]
- 7. revvity.com [revvity.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. news-medical.net [news-medical.net]
- 12. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of Human Insulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Human Insulin and its associated materials is a critical component of laboratory safety and environmental responsibility. Due to its formulation, expired or unused insulin is often classified as hazardous waste, necessitating specific disposal procedures to ensure regulatory compliance and mitigate potential health risks. This document provides essential, step-by-step guidance for the safe handling and disposal of insulin, associated sharps, and contaminated labware.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local and state regulations may vary. All personnel handling insulin waste must be trained on the potential hazards and the required disposal procedures.
Personal Protective Equipment (PPE) is mandatory when handling insulin waste:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin and clothing contamination.
All handling of open containers of insulin waste, especially during inactivation procedures, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure to preservatives such as m-cresol.
Understanding the Hazardous Nature of Insulin Waste
Many commercial insulin preparations contain meta-cresol (m-cresol) as a preservative.[1] The concentration of m-cresol in these formulations typically ranges from 1,700 to 3,000 parts per million (ppm), which exceeds the regulatory limit of 200 ppm for this substance to be classified as a toxic hazardous waste (RCRA Waste Code D024).[1] Therefore, any unused or partially used vials, pens, or cartridges of insulin are generally considered hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal method for insulin-related waste depends on its form (liquid, solid) and whether it is contaminated with biohazardous material.
3.1. Disposal of Liquid Insulin Waste (Unused or Expired)
Unused or expired liquid insulin should not be poured down the drain.[2] It must be managed as hazardous chemical waste.
Recommended Procedure:
-
Segregation: Collect all liquid insulin waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical components of the insulin formulation.
-
Labeling: Label the container as "Hazardous Waste: Insulin" and include any other relevant hazard information.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
3.2. Disposal of Empty Insulin Vials and Packaging
-
Empty Vials: If a vial is completely empty (no residual insulin), it may be disposed of as solid waste.[1] However, to err on the side of caution, it is best practice to treat them as hazardous waste containers.
-
Packaging: Cardboard and paper packaging that has not been in contact with liquid insulin can be recycled or disposed of as regular trash.
3.3. Disposal of Sharps
All sharps, including needles, syringes, and lancets, must be disposed of in designated sharps containers, regardless of whether they are contaminated with insulin or biohazardous materials.[3][4][5][6]
Procedure:
-
Immediate Disposal: Immediately after use, place all sharps into an FDA-cleared, puncture-resistant sharps container.[5][7]
-
Do Not Recap: Needles should not be recapped, bent, or broken.[8]
-
Container Filling: Do not overfill sharps containers. Seal the container when it is approximately three-quarters full.[9]
-
Labeling: Sharps containers should be labeled with the universal biohazard symbol if they contain biohazardous materials. If they contain chemically contaminated sharps, they should be labeled accordingly.[4][10]
-
Disposal: Sealed sharps containers are typically disposed of as regulated medical waste, often through incineration.[11] Contact your institution's EHS for specific procedures.
Quantitative Data for Disposal Parameters
| Parameter | Guideline | Source |
| m-cresol Concentration in Insulin | 1,700 - 3,000 ppm | [1] |
| RCRA Hazardous Waste Limit for m-cresol | > 200 ppm | [1] |
| Sharps Container Fill Level | Do not exceed 3/4 full | [9] |
| Chemical Inactivation Contact Time | Minimum 24 hours (recommended for peptides) | |
| Neutralization pH Range | 6.0 - 8.0 |
Experimental Protocols for Chemical Inactivation
For laboratories that generate a significant amount of liquid insulin waste, chemical inactivation prior to disposal may be an option, subject to approval by your institution's EHS department. The goal of chemical inactivation is to degrade the active insulin protein and the hazardous m-cresol preservative.
5.1. Protocol for Insulin (Peptide) Degradation via Hydrolysis
This protocol is a general guideline for the degradation of the insulin peptide.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Addition of Waste: Slowly and carefully add the liquid insulin waste to the NaOH solution in a suitable container. A recommended ratio is 1 part insulin waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to facilitate the hydrolysis of the peptide bonds.
-
Neutralization: After the inactivation period, check the pH of the solution. Slowly add a weak acid, such as citric acid, to neutralize the solution to a pH between 6.0 and 8.0.
-
Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS department.
5.2. Protocol for m-cresol (Phenolic) Degradation
A common method for the degradation of phenolic compounds in a laboratory setting is through oxidation.
-
Preparation: In a chemical fume hood, prepare a solution of an oxidizing agent, such as Fenton's reagent (a solution of hydrogen peroxide with an iron catalyst). The specific concentrations will depend on the volume and concentration of the m-cresol waste and should be determined in consultation with a qualified chemist or your EHS department.
-
Reaction: Add the oxidizing agent to the m-cresol-containing waste solution. The reaction can be exothermic and should be performed with caution.
-
Verification: The degradation of m-cresol should be verified using an appropriate analytical method, such as HPLC, before the waste is considered non-hazardous.
-
Disposal: Once degradation is confirmed, the treated solution should be neutralized and disposed of in accordance with institutional and local regulations.
Note: These are generalized protocols and must be validated for efficacy and safety under your specific laboratory conditions and in compliance with all applicable regulations.
Visual Workflow for Insulin Waste Disposal
Caption: Decision tree for the proper segregation and disposal of different types of insulin waste.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. Interactions of phenol and m-cresol in the insulin hexamer, and their effect on the association properties of B28 pro --> Asp insulin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. Effects of phenol and meta-cresol depletion on insulin analog stability at physiological temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. puretidestherapy.com [puretidestherapy.com]
Comprehensive Safety and Handling Guide for Insulin Human in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of Insulin Human is paramount. This guide provides essential, immediate safety and logistical information, including a detailed operational plan and disposal protocols, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
Appropriate PPE is critical to minimize exposure and ensure personal safety. The required equipment varies depending on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Handling of this compound Powder (e.g., weighing, aliquoting) | - Primary: Disposable Nitrile Gloves, Safety Glasses with side shields, Lab Coat.- Secondary (in case of significant dust generation): Respiratory protection (e.g., N95 respirator), Face shield. |
| Preparation of this compound Solutions | - Disposable Nitrile Gloves- Safety Glasses with side shields- Lab Coat |
| Administration of this compound in in vitro or in vivo models | - Disposable Nitrile Gloves- Lab Coat |
| Decontamination and Disposal of this compound Waste | - Chemical-resistant Gloves (e.g., nitrile)- Safety Goggles (for splash protection)- Lab Coat- Face shield (if there is a significant splash risk) |
Standard Operating Procedure (SOP) for Safe Handling of this compound
This SOP outlines the procedures for the safe handling of this compound from receipt to use in experimental protocols.
1.0 Purpose
To define the safe handling, storage, and use of this compound in a laboratory setting to protect personnel from potential exposure and maintain product integrity.
2.0 Scope
This SOP applies to all laboratory personnel who handle this compound in powdered or liquid form.
3.0 Responsibilities
All personnel handling this compound are responsible for reading, understanding, and adhering to this SOP. The Principal Investigator or Laboratory Supervisor is responsible for ensuring compliance and providing necessary safety training and equipment.
4.0 Hazard Identification and Risk Assessment
-
Primary Hazards: Inhalation of the powder may cause respiratory irritation.[1][2] Ingestion or injection can lead to hypoglycemia (low blood sugar). Direct contact with eyes and skin may cause irritation.
-
Engineering Controls: When weighing this compound powder, perform the task in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clearly label all containers with the contents and associated hazards.
5.0 Procedure
5.1 Receipt and Storage
-
Upon receipt, inspect the container for any damage.
-
Store lyophilized this compound powder at or below 0°C, protected from light and moisture.
-
Stock solutions of insulin can be stored frozen at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.
5.2 Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol is a representative example for solubilizing this compound powder for use in laboratory experiments, such as cell culture.
Materials:
-
This compound, lyophilized powder
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile, purified water (e.g., WFI or cell culture grade)
-
Sterile conical tubes and pipettes
-
0.22 µm sterile filter and syringe
-
pH meter
Procedure:
-
Don the appropriate PPE as specified in the table above for handling powdered insulin.
-
Perform all manipulations of the powder within a chemical fume hood.
-
Weigh the desired amount of this compound powder.
-
Suspend the insulin powder in a small volume of sterile, purified water.
-
Slowly add 0.1 M HCl dropwise while gently mixing until the insulin powder is fully dissolved. The pH will be in the range of 2-3.[3]
-
Once dissolved, add the necessary volume of sterile, purified water to reach the final desired concentration of 10 mg/mL.
-
Sterile-filter the solution using a 0.22 µm low protein binding filter into a sterile container.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and initials of the preparer.
-
Store the aliquots at -20°C.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure. Many commercial insulin preparations contain preservatives like m-cresol, which may classify the waste as hazardous.
1.0 Deactivation of this compound Solutions
For liquid waste containing this compound, a chemical inactivation step is recommended before disposal.
Procedure:
-
In a designated chemical fume hood, add a 10% bleach solution to the liquid insulin waste to achieve a final bleach-to-waste ratio of at least 1:10.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
After the inactivation period, neutralize the bleach solution if required by your institution's wastewater regulations.
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines.
2.0 Disposal of Solid Waste
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Contaminated Labware: Gloves, pipette tips, and empty vials should be collected in a designated chemical waste container. If these items are contaminated with a solution containing hazardous preservatives, they should be managed as hazardous waste.
-
Empty Vials: Empty vials that contained insulin with hazardous preservatives should be managed as hazardous waste. Empty vials with no residual insulin may be disposed of as solid waste, depending on institutional policies.
Visualizations
Below are diagrams illustrating the key workflows and logical relationships for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
